Btk-IN-6
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22FN5O3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[5-[4-amino-5-(2-fluoro-4-phenoxyphenyl)imidazo[5,1-f][1,2,4]triazin-7-yl]oxan-2-yl]methanol |
InChI |
InChI=1S/C23H22FN5O3/c24-19-10-16(32-15-4-2-1-3-5-15)8-9-18(19)20-21-22(25)26-13-27-29(21)23(28-20)14-6-7-17(11-30)31-12-14/h1-5,8-10,13-14,17,30H,6-7,11-12H2,(H2,25,26,27) |
InChI Key |
MKSXBKOJSBEIQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OCC1C2=NC(=C3N2N=CN=C3N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Therapeutic Potential of Btk-IN-6: An In-depth Technical Guide
An Important Note on Btk-IN-6: Publicly available scientific literature and databases contain limited specific information regarding a compound designated "this compound." It is likely a research compound in early-stage development or a catalog identifier with proprietary data. Therefore, this document provides a comprehensive overview of the therapeutic potential of inhibiting Bruton's tyrosine kinase (BTK), the target of this compound, by drawing upon the extensive research and clinical data available for other well-characterized BTK inhibitors. The principles, mechanisms, and experimental approaches described herein are directly applicable to the evaluation of novel BTK inhibitors like this compound.
Executive Summary
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, particularly B lymphocytes.[1][2] Its critical function in B cell receptor (BCR) signaling makes it a compelling therapeutic target for a range of B-cell malignancies and autoimmune disorders.[3][4] BTK inhibitors have emerged as a transformative class of drugs, demonstrating significant clinical efficacy in treating diseases such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis.[4][5] This technical guide explores the therapeutic potential of targeting BTK, detailing the underlying biological mechanisms, preclinical and clinical findings for representative BTK inhibitors, and standardized experimental protocols for their evaluation.
Introduction to Bruton's Tyrosine Kinase (BTK)
BTK is a member of the Tec family of kinases and is essential for the development, differentiation, and activation of B cells.[2] It is a key component of the BCR signaling cascade, which is initiated upon antigen binding to the B cell receptor.[3] Downstream of the BCR, BTK activation leads to the phosphorylation of phospholipase Cγ2 (PLCγ2), triggering a cascade of intracellular events that culminate in B cell proliferation, survival, and antibody production.[6] Beyond B cells, BTK is also expressed in other hematopoietic cells, including mast cells, macrophages, and microglia, where it participates in signaling from Fc receptors and Toll-like receptors, implicating it in a broader range of inflammatory and immune responses.[6]
Mechanism of Action of BTK Inhibitors
BTK inhibitors function by blocking the enzymatic activity of BTK, thereby disrupting the downstream signaling pathways that are crucial for the survival and proliferation of both normal and malignant B cells.[3] Most clinically approved BTK inhibitors are covalent irreversible inhibitors that form a permanent bond with a cysteine residue (Cys481) in the active site of BTK.[3] This mode of action leads to sustained inhibition of BTK activity. More recently, reversible and non-covalent BTK inhibitors are also in development to overcome resistance mechanisms associated with mutations at the Cys481 residue.[5]
Therapeutic Applications of BTK Inhibition
The central role of BTK in B-cell biology has made it a prime target for therapeutic intervention in a variety of diseases.
B-Cell Malignancies
In many B-cell cancers, the BCR signaling pathway is constitutively active, driving uncontrolled cell growth and survival. BTK inhibitors have demonstrated remarkable efficacy in treating these malignancies by effectively shutting down this oncogenic signaling. Clinical trials have led to the approval of several BTK inhibitors for various B-cell cancers.[4]
Autoimmune and Inflammatory Diseases
Given the role of B cells in the production of autoantibodies and the involvement of BTK in other immune cell signaling, BTK inhibitors are being actively investigated for the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis (MS).[4][7] Preclinical studies in animal models of these diseases have shown that BTK inhibition can reduce inflammation and disease severity.[7]
Quantitative Data on Representative BTK Inhibitors
The following tables summarize key quantitative data for well-characterized BTK inhibitors to provide a comparative framework for evaluating new chemical entities like this compound.
Table 1: In Vitro Potency of Selected BTK Inhibitors
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| Ibrutinib | BTK | 0.5 | Biochemical | [5] |
| Acalabrutinib | BTK | 3 | Biochemical | [5] |
| Zanubrutinib | BTK | <1 | Biochemical | [4] |
| Rilzabrutinib | BTK | 3.1 | Biochemical | [5] |
Table 2: Pharmacokinetic Properties of Selected BTK Inhibitors in Humans
| Compound | Tₘₐₓ (h) | t₁/₂ (h) | Bioavailability (%) | Reference |
| Ibrutinib | 1-2 | 4-6 | ~2.9 | [5] |
| Acalabrutinib | 0.5-1.5 | ~1 | N/A | [8] |
| Zanubrutinib | 2 | ~2-4 | N/A | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize BTK inhibitors.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of a compound against purified BTK enzyme.
Protocol:
-
Recombinant human BTK enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of a peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular B-Cell Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of B-cell lines.
Protocol:
-
A B-cell lymphoma cell line (e.g., Ramos) is seeded in 96-well plates.
-
The cells are treated with the test compound at various concentrations.
-
The cells are stimulated to proliferate by adding an anti-IgM antibody.
-
After a 72-hour incubation period, cell viability is measured using a colorimetric assay (e.g., MTT or MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
EC₅₀ values are determined from the dose-response curves.
In Vivo Efficacy in a Mouse Model of Arthritis
Objective: To evaluate the therapeutic efficacy of a compound in a preclinical model of rheumatoid arthritis.
Protocol:
-
Collagen-induced arthritis (CIA) is induced in DBA/1 mice by immunization with bovine type II collagen.
-
Once arthritis develops, mice are treated daily with the test compound or vehicle control via oral gavage.
-
Clinical signs of arthritis, such as paw swelling and joint inflammation, are scored regularly.
-
At the end of the study, paws are collected for histological analysis to assess joint damage.
-
The efficacy of the compound is determined by its ability to reduce the clinical score and protect against joint destruction.[9]
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bruton’s Tyrosine Kinase: An Emerging Key Player in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bruton's Tyrosine Kinase Inhibition in the Treatment of Preclinical Models and Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, pharmacokinetics and pharmacodynamics of BI 705564, a highly selective, covalent inhibitor of Bruton's tyrosine kinase, in Phase I clinical trials in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Btk-IN-6: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Btk-IN-6, a potent inhibitor of Bruton's tyrosine kinase (BTK). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a potent, reversible inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target. This compound emerged from a rational drug design approach focusing on a novel imidazo[4,5-b]pyridine scaffold.
Discovery and Rationale
The discovery of this compound was the culmination of a focused medicinal chemistry effort to develop potent and selective reversible BTK inhibitors. The starting point was a hit molecule with an imidazo[4,5-b]pyridine core. Through a process of rational design and structure-activity relationship (SAR) studies, this initial hit was optimized to enhance its inhibitory potency against BTK while maintaining high selectivity across the kinome. This optimization led to the identification of a lead compound, designated as compound 30 in the primary scientific literature, which is now known as this compound.[1] This compound demonstrated significant inhibitory activity in human whole blood assays and favorable pharmacokinetic properties.[1]
Quantitative Biological Data
The following table summarizes the key quantitative data for this compound (Compound 30) as reported in the primary literature.
| Parameter | Value | Assay Condition | Reference |
| BTK IC50 | 58 nM | Human Whole Blood Assay | [1] |
Synthesis Pathway
The synthesis of this compound (referred to as compound 30 in the cited literature) involves a multi-step synthetic route starting from commercially available precursors. The core imidazo[4,5-b]pyridine scaffold is constructed, followed by the introduction of key functional groups through various chemical transformations.
Disclaimer: The following is a generalized representation of the synthesis for the imidazo[4,5-b]pyridine scaffold, as the specific, detailed, step-by-step synthesis of this compound is proprietary and not fully disclosed in the public domain. The provided pathway is based on common synthetic routes for similar compounds.[1]
Caption: Generalized synthesis pathway for this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are generalized protocols for key assays used in the evaluation of BTK inhibitors like this compound, based on standard methodologies in the field.
BTK Enzymatic Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of BTK.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a fluorescently labeled peptide)
-
Test compound (this compound) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of detecting fluorescence or luminescence
-
-
Procedure:
-
Add kinase buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations.
-
Add the BTK enzyme to initiate a pre-incubation period (e.g., 15 minutes at room temperature).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the signal (e.g., fluorescence) on a plate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Human Whole Blood Assay (General Protocol)
This assay assesses the inhibitory activity of a compound in a more physiologically relevant environment.
-
Reagents and Materials:
-
Freshly collected human whole blood from healthy donors
-
RPMI-1640 medium
-
Anti-IgM antibody (to stimulate B-cell activation)
-
Test compound (this compound) dissolved in DMSO
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies against a downstream marker of BTK activation (e.g., phospho-PLCγ2)
-
Flow cytometer
-
-
Procedure:
-
Dilute whole blood with RPMI-1640 medium.
-
Add the test compound at various concentrations and incubate (e.g., 30 minutes at 37°C).
-
Stimulate B-cell activation by adding anti-IgM antibody and incubate (e.g., 15 minutes at 37°C).
-
Fix the cells using a fixation buffer.
-
Permeabilize the cells to allow for intracellular staining.
-
Stain the cells with a fluorescently labeled antibody against the downstream marker.
-
Analyze the samples using a flow cytometer to measure the level of the phosphorylated marker in B-cells.
-
Calculate the percent inhibition and determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the catalytic activity of BTK, thereby blocking the downstream signaling cascade initiated by B-cell receptor (BCR) activation. This ultimately leads to decreased B-cell proliferation and survival.
Caption: Simplified BTK signaling pathway.
Experimental Workflow
The development and characterization of a BTK inhibitor like this compound follows a structured workflow from initial screening to in vivo efficacy studies.
Caption: General experimental workflow for BTK inhibitor development.
References
An In-depth Technical Guide on Btk-IN-6: A Covalent BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. Covalent inhibitors that irreversibly bind to a cysteine residue (Cys481) in the active site of BTK have demonstrated significant therapeutic success. This technical guide provides a comprehensive overview of Btk-IN-6, a potent covalent inhibitor of BTK. While publicly available information on this compound is limited primarily to patent literature, this document consolidates the known data, including its chemical properties, and provides detailed, representative experimental protocols for the characterization of such covalent BTK inhibitors.
Introduction to this compound
This compound (CAS No: 2662512-08-3) is identified as a potent inhibitor of Bruton's tyrosine kinase.[1] It is described as having research potential in a variety of therapeutic areas, including immune disorders, cancer, cardiovascular diseases, viral infections, inflammation, metabolic/endocrine dysfunction, and neurological disorders.[1] The primary source of information for this compound is the patent WO2021136219A1, where it is referred to as compound 8.[1]
Chemical Properties
While the exact chemical structure of this compound is detailed within the aforementioned patent, its general chemical properties are summarized below.
| Property | Value |
| CAS Number | 2662512-08-3 |
| Molecular Formula | C₂₃H₂₂FN₅O₃ |
| Molecular Weight | 435.45 g/mol |
Mechanism of Covalent Inhibition
Covalent BTK inhibitors like this compound typically function by forming an irreversible covalent bond with the thiol group of the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme. This covalent modification permanently inactivates the kinase, blocking its signaling function. The general mechanism involves a Michael addition reaction where the nucleophilic cysteine attacks an electrophilic moiety on the inhibitor.
digraph "Covalent Inhibition Mechanism" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="General Mechanism of Covalent BTK Inhibition"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
BTK [label="BTK Enzyme\n(with Cys481)"];
Inhibitor [label="Covalent Inhibitor\n(e.g., this compound)"];
Noncovalent_Complex [label="Reversible\nNon-covalent Complex"];
Covalent_Adduct [label="Irreversible\nCovalent Adduct\n(BTK Inactivated)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
BTK -> Noncovalent_Complex [label="Initial Binding"];
Inhibitor -> Noncovalent_Complex;
Noncovalent_Complex -> Covalent_Adduct [label="Covalent Bond Formation\n(Michael Addition)"];
}
Caption: Simplified overview of the BTK signaling pathway.
Quantitative Data
Specific inhibitory potency data for this compound, such as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), are detailed within patent WO2021136219A1. For a comprehensive understanding, it is recommended to consult the "Biological Assays" section of the patent document. The table below is a template for summarizing such data, which would be populated with the specific values found in the patent.
Assay Type Target Parameter Value (nM) Biochemical Assay Wild-Type BTK IC₅₀ Data from patent Cell-based Assay e.g., Ramos cells (B-cell lymphoma) IC₅₀ Data from patent
Experimental Protocols
The following sections provide detailed methodologies for key experiments typically used to characterize covalent BTK inhibitors. These are representative protocols and may require optimization based on the specific laboratory conditions and reagents.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay measures the enzymatic activity of BTK by quantifying the amount of ADP produced during the kinase reaction.
Workflow:
Caption: Workflow for a typical biochemical BTK kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT).
-
Dilute recombinant human BTK enzyme in kinase buffer to the desired concentration.
-
Prepare a substrate solution (e.g., Poly(Glu,Tyr) 4:1) and ATP solution in kinase buffer.
-
Perform serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.
-
Assay Procedure (384-well plate format):
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of diluted BTK enzyme to each well.
-
Incubate for 60 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus the BTK activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell-Based BTK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the autophosphorylation of BTK at Tyr223 in a cellular context, which is a hallmark of BTK activation.
Workflow:
Caption: Workflow for a Western blot-based BTK autophosphorylation assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell line (e.g., Ramos) in appropriate media.
-
Seed cells and treat with various concentrations of this compound or DMSO for a predetermined time (e.g., 2 hours).
-
Stimulate BTK autophosphorylation by adding an activating agent (e.g., anti-IgM F(ab')₂ fragment) for a short period (e.g., 10 minutes).
-
Lysis and Protein Quantification:
-
Pellet the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.[2]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-BTK signal to the total BTK signal to determine the extent of inhibition.
Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This method provides direct evidence of covalent bond formation between the inhibitor and the BTK protein by detecting the mass shift corresponding to the inhibitor's molecular weight.
Workflow:
Caption: Workflow for confirming covalent adduct formation by mass spectrometry.
Detailed Protocol:
-
Sample Preparation:
-
Incubate purified recombinant BTK protein with an excess of this compound (or a non-covalent inhibitor as a control) in a suitable buffer for a defined period (e.g., 1-2 hours) at room temperature.
-
Quench the reaction and desalt the sample using a C4 ZipTip or similar desalting column to remove unbound inhibitor and non-volatile salts.
-
LC-MS Analysis:
-
Analyze the sample by liquid chromatography-mass spectrometry (LC-MS) using a system equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Use a reversed-phase column suitable for protein separation.
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the accurate mass of the intact protein.
-
Compare the mass of the this compound-treated BTK with the untreated control. A mass increase corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
Conclusion
This compound is a potent covalent inhibitor of BTK with potential applications in a wide range of diseases. While detailed public data is currently limited, the information available from patent literature and chemical suppliers provides a foundation for further investigation. The experimental protocols outlined in this guide offer a robust framework for the comprehensive characterization of this compound and other novel covalent BTK inhibitors, enabling researchers to elucidate their mechanism of action and preclinical efficacy. Further research is warranted to fully explore the therapeutic potential of this compound.
References
Investigating the Role of BTK in Autoimmune Diseases with Btk-IN-6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Bruton's tyrosine kinase (BTK) in the pathogenesis of autoimmune diseases. It details the molecular mechanisms through which BTK contributes to immune dysregulation and explores the therapeutic potential of BTK inhibition. As a case study, this guide presents data and methodologies associated with a representative preclinical BTK inhibitor, CGI-1746, to illustrate the principles of investigating BTK's role in autoimmunity. While Btk-IN-6 is a potent inhibitor of BTK with significant research potential in immune-mediated disorders, detailed public data is currently limited.[1] Therefore, CGI-1746, a well-characterized, potent, and selective reversible BTK inhibitor, will be used as a surrogate to provide concrete examples of the quantitative data and experimental protocols relevant to the study of BTK inhibitors in an autoimmune context.[2][3]
The Central Role of BTK in Autoimmune Pathogenesis
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, most notably B lymphocytes.[4] Its function is integral to B cell development, differentiation, proliferation, and antibody production. Dysregulation of BTK signaling can lead to the survival and activation of autoreactive B cells, a hallmark of many autoimmune diseases.
BTK is a key component of the B cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors such as NF-κB. This signaling cascade is crucial for B cell-mediated immune responses. In the context of autoimmunity, aberrant BCR signaling, often driven by autoantigens, leads to the production of autoantibodies, cytokine release, and the presentation of autoantigens to T cells, thereby perpetuating the autoimmune response.
Beyond its role in B cells, BTK is also expressed in myeloid cells, including macrophages, neutrophils, and mast cells. In these cells, BTK is involved in signaling downstream of Fc receptors (FcRs) and Toll-like receptors (TLRs).[5] This involvement implicates BTK in innate immune responses that contribute to the inflammatory milieu of autoimmune diseases. For instance, in macrophages, BTK inhibition can abolish the production of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 upon Fcγ receptor engagement.[2]
This compound and Representative Inhibitor CGI-1746
This compound is recognized as a potent inhibitor of BTK, holding promise for research in immune diseases, cardiovascular conditions, and oncology.[1] However, for the purpose of this technical guide, which requires detailed quantitative data and experimental protocols, we will focus on the well-documented preclinical BTK inhibitor, CGI-1746.
CGI-1746 is a potent and highly selective, reversible inhibitor of BTK.[2][3] Its mechanism of action involves binding to the ATP-binding pocket of the BTK enzyme, thereby preventing its phosphorylation and subsequent activation. This inhibition effectively blocks the downstream signaling cascade initiated by BCR and FcR activation.
Quantitative Data for CGI-1746
The following tables summarize the key quantitative data for the representative BTK inhibitor, CGI-1746.
Table 1: Biochemical Potency and Selectivity of CGI-1746
| Target Kinase | IC50 (nM) | Selectivity (fold vs. BTK) |
| BTK | 1.9 | 1 |
| Tec | >1000 | >526 |
| Src | >1000 | >526 |
| Lck | >1000 | >526 |
| Fgr | >1000 | >526 |
| Lyn | >1000 | >526 |
| Hck | >1000 | >526 |
| Data sourced from publicly available information on CGI-1746.[2] |
Table 2: Cellular Activity of CGI-1746
| Assay | Cell Type | Stimulus | IC50 (nM) |
| B cell Proliferation | Murine B cells | anti-IgM | 134 |
| B cell Proliferation | Human B cells | anti-IgM | 42 |
| TNFα Production | Human Monocytes | Immune Complexes | 47 |
| IL-1β Production | Human Monocytes | Immune Complexes | 36 |
| IL-6 Production | Human Monocytes | Immune Complexes | 353 |
| Data sourced from publicly available information on CGI-1746.[2][3] |
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B cell receptor signaling pathway.
Caption: BTK Signaling Pathway in B Cells.
Experimental Workflow: In Vitro BTK Inhibition Assay
The following diagram outlines a typical workflow for assessing the in vitro inhibitory activity of a compound like this compound or CGI-1746 against the BTK enzyme.
Caption: Workflow for a Biochemical BTK Inhibition Assay.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize BTK inhibitors and investigate their effects on immune cell function. These protocols are based on standard techniques and can be adapted for the specific inhibitor of interest, such as this compound.
Biochemical BTK Kinase Assay
Objective: To determine the in vitro potency (IC50) of a test compound against purified recombinant BTK.
Materials:
-
Recombinant human BTK protein
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Poly-(Glu, Tyr) 4:1 substrate
-
Test compound (e.g., this compound or CGI-1746) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare a solution of recombinant BTK in kinase assay buffer.
-
Add 2.5 µL of the test compound at various concentrations (typically in a 3-fold serial dilution) or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the BTK enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Prepare a 2X ATP/substrate mixture in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP/substrate mixture to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
B Cell Proliferation Assay
Objective: To assess the effect of a BTK inhibitor on the proliferation of B cells following BCR stimulation.
Materials:
-
Primary B cells isolated from human peripheral blood or mouse spleen
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-IgM antibody (for BCR stimulation)
-
Test compound (e.g., this compound or CGI-1746) serially diluted in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or [³H]-thymidine
-
96-well flat-bottom plates
Procedure:
-
Isolate B cells using a negative selection kit (e.g., EasySep™ Human B Cell Isolation Kit).
-
Plate the B cells at a density of 1 x 10⁵ cells/well in a 96-well plate in complete RPMI-1640 medium.
-
Add the test compound at various concentrations or DMSO (vehicle control) to the wells.
-
Stimulate the cells with an optimal concentration of anti-IgM antibody.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Measure cell proliferation:
-
Using CellTiter-Glo®: Add the reagent to each well according to the manufacturer's instructions and measure luminescence.
-
Using [³H]-thymidine: Pulse the cells with 1 µCi of [³H]-thymidine for the final 18 hours of incubation. Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.
-
-
Calculate the IC50 value for the inhibition of proliferation.
Macrophage Cytokine Production Assay
Objective: To evaluate the effect of a BTK inhibitor on the production of pro-inflammatory cytokines by macrophages stimulated via Fcγ receptors.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
PMA (for THP-1 differentiation)
-
Immune complexes (e.g., aggregated human IgG)
-
Test compound (e.g., this compound or CGI-1746) serially diluted in DMSO
-
ELISA kits for TNFα, IL-1β, and IL-6
-
96-well tissue culture plates
Procedure:
-
For primary monocytes: Isolate monocytes from PBMCs by adherence or using a monocyte isolation kit.
-
For THP-1 cells: Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Plate the macrophages at a density of 5 x 10⁴ cells/well in a 96-well plate.
-
Pre-treat the cells with the test compound at various concentrations or DMSO for 1 hour.
-
Stimulate the cells with pre-formed immune complexes for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNFα, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the IC50 for the inhibition of each cytokine.
Conclusion
The inhibition of BTK represents a promising therapeutic strategy for a range of autoimmune diseases. The central role of BTK in both B cell and myeloid cell-mediated pathogenic processes provides a strong rationale for its targeting. The use of potent and selective inhibitors, exemplified here by the preclinical compound CGI-1746, allows for the detailed investigation of BTK's function in autoimmune models and provides a pathway for the development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to evaluate the efficacy and mechanism of action of BTK inhibitors like this compound in the context of autoimmune disease research and drug discovery. Further investigation into specific inhibitors will be crucial to fully realize the therapeutic potential of targeting BTK in these complex disorders.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGI 1746 | Brutons Tyrosine Kinase (BTK) Inhibitors: R&D Systems [rndsystems.com]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
Btk-IN-6: An Investigational Bruton's Tyrosine Kinase Inhibitor for Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Btk-IN-6 is a potent, small molecule inhibitor of Bruton's tyrosine kinase (BTK) available for preclinical research.[1][2][3] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, differentiation, and activation of B-cells.[4] Dysregulation of the BCR pathway is a hallmark of many B-cell hematological malignancies, making BTK a key therapeutic target.[5] this compound, identified as compound 8 in patent WO2021136219A1, is an oxane-substituted imidazopyrazine or imidazotriazine derivative designed to inhibit BTK and its mutants.[1][2][6][7] This technical guide provides an overview of the available information on this compound for its application in hematological malignancy research.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2662512-08-3 | [2] |
| Molecular Formula | C23H22FN5O3 | [7] |
| Molecular Weight | 435.45 g/mol | [7] |
Mechanism of Action
This compound is designed as a potent inhibitor of Bruton's tyrosine kinase.[1][2][3] The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of upstream kinases like LYN and SYK. These kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79A and CD79B, creating docking sites for BTK.[4] Activated BTK then phosphorylates downstream effectors, including phospholipase Cγ2 (PLCγ2), which in turn triggers a cascade of signaling events involving calcium mobilization and the activation of transcription factors such as NF-κB and MAP kinases. These pathways are crucial for the survival and proliferation of B-cells.[3]
By inhibiting BTK, this compound is expected to disrupt this signaling cascade, thereby impeding the growth and survival of malignant B-cells that are dependent on the BCR pathway. The patent describing this compound suggests its potential utility in treating various B-cell lymphomas and leukemias.[1]
Signaling Pathway Diagram: B-Cell Receptor (BCR) Signaling and BTK Inhibition
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Quantitative Data
Currently, there is no publicly available peer-reviewed data detailing the specific IC50 values of this compound for BTK or its selectivity profile against other kinases. Chemical suppliers describe it as a "potent" inhibitor, but quantitative metrics are not provided.[1][2][3] The associated patent, WO2021136219A1, also does not disclose specific biological data for "compound 8" (this compound).[1] Researchers will need to perform their own in vitro kinase assays to determine these parameters.
Experimental Protocols
Detailed experimental protocols for this compound are not yet available in published literature. However, standard assays used to characterize other BTK inhibitors in the context of hematological malignancies can be adapted.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 of this compound against BTK.
Workflow Diagram: In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagents: Recombinant human BTK enzyme, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT), ATP, and a suitable substrate (e.g., poly(Glu,Tyr)).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Assay Plate Preparation: In a 384-well plate, add the BTK enzyme to each well.
-
Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production via a luminescent signal.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (General Protocol)
This protocol can be used to assess the effect of this compound on the viability of hematological malignancy cell lines (e.g., TMD8, OCI-Ly10 for DLBCL; Mino, JeKo-1 for MCL).
Methodology:
-
Cell Seeding: Seed hematological malignancy cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of this compound concentration to determine the EC50 value.
Western Blotting for BTK Pathway Inhibition (General Protocol)
This protocol is for assessing the inhibition of BTK signaling in hematological malignancy cell lines.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr759), and total PLCγ2. A loading control such as GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of BTK and its downstream target PLCγ2.
Conclusion
This compound is a promising research tool for investigating the role of BTK in hematological malignancies. While specific efficacy and selectivity data are not yet publicly available, its identity as a potent BTK inhibitor suggests its potential in preclinical studies. The provided general protocols offer a starting point for researchers to characterize the activity of this compound and explore its therapeutic potential in various B-cell cancers. Further independent research is required to fully elucidate the detailed pharmacological profile of this compound.
References
- 1. WO2021136219A1 - Btk inhibitors - Google Patents [patents.google.com]
- 2. Btk - 美国 InvivoChem 中文官网 [invivochem.cn]
- 3. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Btk | 2662512-08-3 | Invivochem [invivochem.com]
An In-depth Technical Guide to the Structure-Activity Relationship of Bruton's Tyrosine Kinase (Btk) Inhibitors
Disclaimer: Publicly available information on the specific structure-activity relationship (SAR) of Btk-IN-6 is limited. Therefore, this guide provides a comprehensive overview of the SAR of Bruton's tyrosine kinase (Btk) inhibitors as a class, drawing on data from well-characterized examples. This approach offers valuable insights for researchers, scientists, and drug development professionals working on Btk-targeted therapies.
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and activation.[1][2] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3][4] This guide delves into the structure-activity relationships of Btk inhibitors, providing a detailed look at their biochemical and cellular activities, and the experimental protocols used for their characterization.
Btk Structure and Inhibitor Binding
Btk is composed of five domains: an N-terminal pleckstrin homology (PH) domain, a Tec homology (TH) domain, a Src homology 3 (SH3) domain, an SH2 domain, and a C-terminal kinase (catalytic) domain.[5] Small molecule inhibitors of Btk primarily target the ATP-binding site within the kinase domain.[4][6] These inhibitors can be broadly classified into two main categories: covalent and non-covalent inhibitors.
Structure-Activity Relationship of Btk Inhibitors
The development of Btk inhibitors has evolved from first-generation irreversible covalent inhibitors to more selective second-generation covalent inhibitors and, more recently, to reversible non-covalent inhibitors.
Covalent Btk Inhibitors
Covalent inhibitors typically contain an electrophilic warhead, such as an acrylamide or a butynamide group, that forms an irreversible covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of Btk.[6][7] This covalent interaction leads to sustained inhibition of the kinase.
Ibrutinib , the first-in-class Btk inhibitor, demonstrated the potential of targeting Btk. However, it also inhibits other kinases with a homologous cysteine, leading to off-target effects.[8] Structure-activity relationship studies have focused on modifying the scaffold and the warhead to improve selectivity and reduce off-target activities.
Acalabrutinib and Zanubrutinib are second-generation covalent inhibitors designed for greater selectivity. For instance, acalabrutinib's structural modifications result in decreased off-target binding to kinases like EGFR and ITK.[6][7]
| Inhibitor | Type | Btk IC50 (nM) | Key Structural Features | Selectivity Notes |
| Ibrutinib | Covalent | 0.5[8] | Pyrazolopyrimidine core, acrylamide warhead | Inhibits other kinases like ITK, TEC, EGFR, JAK3.[6] |
| Acalabrutinib | Covalent | 30[8] | Pyrrolopyrimidine core, butynamide warhead | More selective than ibrutinib; does not inhibit EGFR or ITK.[6][7] |
| Zanubrutinib | Covalent | <1.0 | Pyrimidine core, acrylamide warhead | High selectivity for Btk over other Tec family kinases and EGFR.[6] |
| Tolebrutinib | Covalent | 0.4 (Ramos B-cells)[8] | Imidazopyrazine core, acrylamide warhead | High selectivity and CNS penetrant.[8] |
Non-Covalent Btk Inhibitors
Non-covalent inhibitors bind reversibly to the ATP-binding site of Btk through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. A key advantage of this class is its potential to inhibit Btk mutants that have developed resistance to covalent inhibitors, particularly the C481S mutation which prevents covalent bond formation.[9]
Fenebrutinib is a potent and selective, non-covalent, reversible Btk inhibitor.[10] Its development was guided by SAR studies to optimize binding affinity and selectivity without relying on covalent bond formation.[6][7]
Pirtobrutinib is another highly selective, non-covalent Btk inhibitor that has shown efficacy in patients who have developed resistance to covalent inhibitors.[11]
| Inhibitor | Type | Btk IC50 (nM) | Key Structural Features | Selectivity Notes |
| Fenebrutinib | Non-covalent | <10 | Thiazole carboxamide core | Highly selective and reversible.[10][12] |
| Pirtobrutinib | Non-covalent | 3.2[13] | Pyridinone core | Potently inhibits both wild-type and C481S mutant Btk.[11][13] |
| Remibrutinib | Non-covalent | ~1.9 | Pyrimidine core | High selectivity.[14] |
| GNE-431 | Non-covalent | 3.2[5] | Dihydropyridinone core | Potent against wild-type and C481S mutant Btk.[5] |
Experimental Protocols
The characterization of Btk inhibitors involves a range of biochemical, cellular, and biophysical assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified Btk.
Principle: The assay quantifies the phosphorylation of a substrate peptide by Btk. The amount of phosphorylated product is typically measured using methods like ADP-Glo™, LanthaScreen™, or radioactive phosphate incorporation.[2][15][16]
Methodology (based on ADP-Glo™ Kinase Assay): [2]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT).
-
Dilute purified recombinant Btk enzyme and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor.
-
Add the diluted Btk enzyme to initiate a pre-incubation period (e.g., 10 minutes at room temperature).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes at 30°C).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular BTK Autophosphorylation Assay
This assay assesses the inhibitor's ability to block Btk activity within a cellular context by measuring the autophosphorylation of Btk at Tyr223.
Principle: Btk activation in B-cells, often stimulated by BCR cross-linking, leads to its autophosphorylation. A cell-based ELISA or Western blotting can quantify the level of phosphorylated Btk (pBtk).[17]
Methodology (Cell-Based ELISA): [17]
-
Cell Culture and Treatment:
-
Seed B-cells (e.g., Ramos cells) in a 96-well plate and culture overnight.
-
Pre-treat the cells with serial dilutions of the Btk inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate Btk activity by adding an anti-IgM antibody to cross-link the BCR.
-
-
Cell Lysis and Fixation:
-
Fix the cells with a fixing solution (e.g., 4% formaldehyde).
-
Wash the cells and then permeabilize them with a permeabilization buffer (e.g., containing Triton X-100).
-
-
Immunodetection:
-
Block non-specific binding with a blocking buffer.
-
Incubate with a primary antibody specific for phosphorylated Btk (pY223).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Normalize the pBtk signal to the total cell number (e.g., by using a DNA stain).
-
Calculate the percent inhibition and determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay directly measures the binding of an inhibitor to Btk in a competitive format.
Principle: The assay relies on the FRET between a terbium (Tb)-labeled anti-tag antibody bound to a tagged Btk protein and a fluorescently labeled tracer that binds to the Btk active site. An unlabeled inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.[18][19]
Methodology (LanthaScreen™ Eu Kinase Binding Assay): [18]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test inhibitor.
-
Prepare a solution containing the tagged Btk enzyme and a europium (Eu)-labeled anti-tag antibody.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted inhibitor.
-
Add the Btk/Eu-antibody mixture.
-
Add the tracer solution to initiate the binding reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percent inhibition based on the decrease in the FRET signal.
-
Calculate the IC50 value from the dose-response curve.
-
Mandatory Visualizations
Btk Signaling Pathway
Caption: Simplified Btk signaling pathway downstream of the B-cell receptor.
Experimental Workflow for Btk Inhibitor Characterization
Caption: General workflow for the characterization of Btk inhibitors.
Conclusion
The study of the structure-activity relationship of Btk inhibitors is a dynamic field that has led to the successful development of targeted therapies for B-cell malignancies and autoimmune diseases. While specific data on this compound is not widely available, the principles of inhibitor design, whether covalent or non-covalent, revolve around optimizing potency for Btk while minimizing off-target effects. The continuous exploration of novel chemical scaffolds and binding modes, guided by the robust experimental protocols outlined in this guide, will undoubtedly lead to the discovery of next-generation Btk inhibitors with improved efficacy and safety profiles.
References
- 1. ajspire.com [ajspire.com]
- 2. promega.com [promega.com]
- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenebrutinib, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gene.com [gene.com]
- 13. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. promega.com [promega.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. assaybiotechnology.com [assaybiotechnology.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. TR-FRET binding assay targeting unactivated form of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Btk-IN-6 and Potent BTK Inhibitors in the Investigation of Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, has emerged as a critical signaling node in various hematopoietic cell lineages. While its role in B cell development and adaptive immunity is well-established, a growing body of evidence highlights its integral function in the innate immune system. Potent and selective inhibitors of BTK are invaluable tools for dissecting its complex roles in innate immune cells such as macrophages, neutrophils, and dendritic cells.
This technical guide focuses on the utility of potent BTK inhibitors, with a conceptual focus on Btk-IN-6 , in the study of innate immunity. This compound is a potent BTK inhibitor, identified as compound 8 in patent WO2021136219A1[1][2][3]. While specific quantitative data and detailed experimental protocols for this compound are not yet publicly available, this guide will provide a comprehensive framework for its use based on the known functions of BTK and the application of other well-characterized BTK inhibitors in innate immunity research.
The Role of BTK in Innate Immunity
BTK is a key downstream signaling molecule for several critical innate immune receptors, including Toll-like receptors (TLRs) and the NLRP3 inflammasome.[4][5] Its activation in myeloid cells triggers a cascade of downstream events that regulate cytokine production, phagocytosis, and other essential innate immune responses.[6][7]
Key Functions of BTK in Innate Immune Cells:
-
Toll-Like Receptor (TLR) Signaling: BTK is involved in the signaling pathways of various TLRs, including TLR2, TLR4, TLR7, TLR8, and TLR9.[8][9][10] Upon ligand binding, BTK can be recruited to the TLR signaling complex, influencing the activation of downstream transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[11][12]
-
NLRP3 Inflammasome Activation: BTK has been identified as a direct regulator of the NLRP3 inflammasome, a multi-protein complex crucial for the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.[13][14][15] BTK can physically interact with NLRP3 and its adaptor protein ASC, promoting inflammasome assembly and activation.[15]
-
Macrophage and Neutrophil Function: In macrophages, BTK influences polarization, phagocytosis, and the production of inflammatory mediators.[16][17] In neutrophils, BTK is implicated in functions such as degranulation, reactive oxygen species (ROS) production, and chemotaxis.[18]
This compound and Other Potent BTK Inhibitors: Tools for Research
Potent and selective BTK inhibitors serve as powerful chemical probes to elucidate the specific functions of BTK in these processes. By inhibiting BTK's kinase activity, researchers can observe the downstream consequences on cellular signaling and function, thereby defining the role of BTK in a given pathway.
Quantitative Data on BTK Inhibitors
While specific data for this compound is not available, the following table provides examples of inhibitory concentrations (IC50) for other well-characterized BTK inhibitors to illustrate the type of data required for such a compound.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| Example Data | ||||
| Ibrutinib | BTK | 0.5 | Biochemical | [19] |
| Acalabrutinib | BTK | 3 | Biochemical | [19] |
| Zanubrutinib | BTK | <1 | Biochemical | [19] |
| CGI-1746 | BTK | 1.9 | Biochemical | [19] |
| GDC-0853 | BTK | 0.91 | Biochemical | [19] |
| BMS-986142 | BTK | 0.5 | Biochemical | [20] |
| PCI-32765 | BTK | 8 | Cellular (B cell proliferation) | [21] |
| PCI-32765 | FcγR-induced IL-6 (Monocytes) | 3.9 | Cellular | [21] |
Note: The potency of an inhibitor can vary depending on the assay type (biochemical vs. cellular). It is crucial to determine the IC50 of this compound in the specific cellular system being investigated.
Kinase Selectivity
An ideal chemical probe should be highly selective for its intended target to avoid off-target effects that could confound experimental results. The selectivity of a BTK inhibitor is typically assessed by screening it against a large panel of kinases.
| Inhibitor | Off-Target Kinases (with significant inhibition) | Reference |
| Example Data | ||
| Ibrutinib | TEC, ITK, EGFR, SRC family kinases | [22] |
| Acalabrutinib | Less off-target activity compared to ibrutinib | [22] |
| Zanubrutinib | High selectivity for BTK | [22] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of BTK in innate immunity using a potent inhibitor like this compound.
In Vitro BTK Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on BTK enzymatic activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[3]
-
ATP
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (or other inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or DMSO (vehicle control).
-
Add 2 µl of recombinant BTK enzyme diluted in kinase buffer.
-
Add 2 µl of a mixture of the BTK substrate and ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Macrophage Stimulation Assay
Objective: To assess the effect of this compound on cytokine production by macrophages in response to TLR ligands.
Materials:
-
Human or murine macrophages (e.g., primary bone marrow-derived macrophages (BMDMs) or THP-1 cells differentiated with PMA)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS) (TLR4 ligand) or other TLR agonists
-
This compound (or other inhibitor)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 10-100 ng/mL) for a specified time (e.g., 4-24 hours).[12][23]
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's protocols.
-
Analyze the dose-dependent effect of this compound on cytokine production.
NLRP3 Inflammasome Activation Assay
Objective: To investigate the role of BTK in NLRP3 inflammasome activation using this compound.
Materials:
-
Primary BMDMs or differentiated THP-1 cells
-
LPS
-
Nigericin or ATP (NLRP3 activators)
-
This compound (or other inhibitor)
-
ELISA kit for IL-1β
-
Western blot reagents for caspase-1
Procedure:
-
Priming Step: Seed macrophages in a culture plate. Prime the cells with LPS (e.g., 200-500 ng/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[14]
-
Inhibition Step: During the last 1-2 hours of priming, add different concentrations of this compound or DMSO.
-
Activation Step: After priming, replace the medium with serum-free medium and stimulate the cells with an NLRP3 activator like Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM) for 30-60 minutes.[14]
-
Analysis:
-
IL-1β Secretion: Collect the supernatants and measure the concentration of mature IL-1β by ELISA.
-
Caspase-1 Activation: Collect both the supernatants and cell lysates. Analyze the cleavage of pro-caspase-1 to its active p20 subunit in the supernatant by Western blotting.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of BTK in innate immunity.
BTK in TLR4 Signaling Pathway
References
- 1. promega.com [promega.com]
- 2. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 5. Inhibition of Bruton's TK regulates macrophage NF-κB and NLRP3 inflammasome activation in metabolic inflammation [iris.uniupo.it]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 13. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton’s Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
- 14. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 15. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Bruton’s Tyrosine Kinase (BTK) Prevents Inflammatory Macrophage Differentiation: A Potential Role in RA and SLE - ACR Meeting Abstracts [acrabstracts.org]
- 18. Inhibition of Bruton's TK regulates macrophage NF‐κB and NLRP3 inflammasome activation in metabolic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
- 20. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. The Bruton's tyrosine kinase inhibitor ibrutinib exerts immunomodulatory effects through regulation of tumor-infiltrating macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of Bruton's Tyrosine Kinase (BTK) Inhibition: An Illustrative Guide
Disclaimer: Initial searches for "Btk-IN-6" did not yield publicly available scientific literature or datasheets containing specific in vitro quantitative data or detailed experimental protocols. Therefore, this document serves as a comprehensive technical guide using the well-characterized, first-in-class BTK inhibitor, Ibrutinib , as an illustrative example. The data, protocols, and visualizations presented herein are specific to Ibrutinib and are intended to provide a framework for the type of information required for a thorough in vitro evaluation of a novel BTK inhibitor.
Introduction to BTK and Ibrutinib
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is essential for B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[2][3]
Ibrutinib (also known as PCI-32765) is a potent and irreversible small-molecule inhibitor of BTK.[4] It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][5] This guide summarizes the key in vitro characteristics of Ibrutinib, providing a template for the evaluation of novel BTK inhibitors.
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory activity of Ibrutinib against BTK and other kinases, as well as its effects in cell-based assays.
Table 1: Biochemical Assay Data for Ibrutinib
| Target | Assay Type | IC50 (nM) | Reference |
| BTK | Kinase Assay | 0.5 | [4][5] |
| BTK Autophosphorylation | Cellular Assay | 11 | |
| BLK | Kinase Assay | Potently Inhibited | |
| BMX | Kinase Assay | Potently Inhibited | |
| FGR | Kinase Assay | Potently Inhibited | |
| EGFR | Kinase Assay | Potently Inhibited | |
| ITK | Kinase Assay | Potently Inhibited |
Table 2: Cell-Based Assay Data for Ibrutinib
| Cell Line | Assay Type | IC50 (µM) | Notes | Reference |
| Raji (Burkitt Lymphoma) | Proliferation | 5.20 | [6] | |
| Ramos (Burkitt Lymphoma) | Proliferation | 0.868 | [6] | |
| Raji + Obinutuzumab | Proliferation | 0.16 ± 0.095 | Combination enhances sensitivity | [6] |
| Ramos + Obinutuzumab | Proliferation | 0.01 ± 0.005 | Combination enhances sensitivity | [6] |
| Chronic Lymphocytic Leukemia (CLL) cells | Cytotoxicity | 1.0 - 25.0 | Dose- and time-dependent | [5] |
| MeWo, SK-MEL-28, WM164 (Melanoma) | Cytotoxicity | Varies | Ibrutinib is toxic to these cell lines | [7] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
BTK Biochemical Kinase Assay
This protocol is a representative example for determining the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.
Objective: To measure the direct inhibitory effect of a test compound on BTK kinase activity.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., poly(Glu, Tyr) peptide)
-
Test compound (e.g., Ibrutinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well or 384-well plate, add the kinase buffer.
-
Add the test compound dilutions to the appropriate wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" blank.
-
Add the BTK enzyme to all wells except the blank.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a specified temperature (e.g., 30°C or room temperature) for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves a luminescence-based readout.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the effect of a compound on the proliferation and viability of cancer cell lines.
Objective: To determine the cytotoxic or cytostatic effect of a test compound on cultured cells.
Materials:
-
Cancer cell line (e.g., Raji, Ramos, or primary CLL cells)[6]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., Ibrutinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 7 x 10³ cells/well) and allow them to adhere or stabilize for 24 hours.[7]
-
Treat the cells with various concentrations of the test compound (e.g., 0.01-100 µM for Ibrutinib) for a specified duration (e.g., 48 or 72 hours).[7][8] Include a vehicle control (DMSO only).
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.[7]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Mandatory Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: BTK is a key mediator in the B-cell receptor (BCR) signaling pathway.[9][10][11]
Experimental Workflow: In Vitro Kinase Assay
The diagram below outlines the typical workflow for an in vitro biochemical kinase assay to determine inhibitor potency.
References
- 1. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes: Btk-IN-6 Cellular Assay for Lymphocytes
References
- 1. Frontiers | BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects [frontiersin.org]
- 2. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | Btk | 2662512-08-3 | Invivochem [invivochem.com]
- 5. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK [frontiersin.org]
- 7. ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing and Administration of a Representative BTK Inhibitor in Mouse Models
Disclaimer: Information regarding a specific Bruton's tyrosine kinase (Btk) inhibitor designated "Btk-IN-6" was not publicly available. The following application notes and protocols are based on data from various well-characterized Btk inhibitors used in murine models and are intended to serve as a representative guide. Researchers should adapt these protocols based on the specific properties of their Btk inhibitor of interest.
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling pathways.[1][2] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4] This document provides detailed application notes and protocols for the in vivo dosing and administration of a representative Btk inhibitor in mouse models, intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize quantitative data from studies using various Btk inhibitors in mouse models. These data can serve as a starting point for designing in vivo experiments.
Table 1: In Vivo Dosing of Btk Inhibitors in Mouse Models
| Btk Inhibitor | Mouse Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |
| PCI-32765 | Collagen-Induced Arthritis | 3.125, 12.5, and 50 mg/kg, daily | Oral | Reduced circulating autoantibodies and completely suppressed disease. | [3] |
| PCI-32765 | MRL-Fas(lpr) Lupus Model | Not specified | Oral | Inhibited autoantibody production and development of kidney disease. | [3] |
| CC-292 | Collagen-Induced Arthritis | Not specified | Oral | 85-95% inhibition of disease. | [5] |
| UBX-382 | Human Lymphoma CDX | 3 and 10 mg/kg | Oral | Complete tumor regression in <2 weeks. | [6] |
| BTKB66 | Liver Warm Ischemia and Reperfusion | Administered in drinking water for 7 days | Oral | Ameliorated hepatocellular injury. | [7] |
| Acalabrutinib | Lipopolysaccharide (LPS)-induced septic shock | Single dose | Oral gavage | Augmented survival rates by reducing IL-6 production. | [2][8] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Btk Inhibitors
| Btk Inhibitor | Parameter | Value | Species | Notes | Reference |
| CC-292 | Btk protein recovery | 50% recovery in 24-48 hours after a single 50 mg/kg oral dose. | Mouse | Btk occupancy persists for >12 hours after the compound is undetectable in plasma. | [5] |
| PCI-32765 | Btk occupancy | A single dose of 2.5 to 20 mg/kg was sufficient to fully occupy Btk in peripheral blood and tumor tissue for 24 hours. | Dog | --- | [3] |
| Zanubrutinib | BTK occupancy in PBMCs | >90% at trough with 160 mg twice daily dosing. | Human | Predicted to have higher median trough BTK occupancy compared to ibrutinib and acalabrutinib. | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of a Btk Inhibitor in a Mouse Model of Arthritis
This protocol is based on studies using Btk inhibitors in collagen-induced arthritis models.[3]
1. Materials:
- Btk inhibitor (e.g., PCI-32765)
- Vehicle solution (e.g., sterile water, 0.5% methylcellulose)
- Oral gavage needles (20-22 gauge, with a ball tip)
- 1 mL syringes
- Animal balance
- 70% ethanol
2. Procedure:
- Preparation of Dosing Solution:
- Calculate the required amount of Btk inhibitor based on the desired dose (e.g., 12.5 mg/kg) and the number and weight of the mice.
- Prepare a homogenous suspension of the Btk inhibitor in the chosen vehicle. Ensure the final volume for administration is appropriate for the mouse size (typically 100-200 µL).
- Animal Handling and Dosing:
- Weigh each mouse to determine the precise volume of the dosing solution to administer.
- Gently restrain the mouse by scruffing the neck to immobilize the head.
- Moisten the gavage needle with sterile water or the vehicle to facilitate smooth insertion.
- Carefully insert the gavage needle into the esophagus, following the roof of the mouth. Do not force the needle.
- Once the needle is in the correct position (a slight resistance will be felt as it passes the pharynx), slowly administer the calculated volume of the Btk inhibitor suspension.
- Gently remove the needle and return the mouse to its cage.
- Monitoring:
- Monitor the mice for any signs of distress or adverse reactions following administration.
- For arthritis models, continue daily dosing as per the experimental design and monitor clinical scores of arthritis progression.[3]
Protocol 2: Evaluation of Btk Occupancy in Splenocytes
This protocol is adapted from methods used to assess the pharmacodynamic effects of Btk inhibitors.[5]
1. Materials:
- Spleens from treated and control mice
- RPMI-1640 medium
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin
- Red blood cell lysis buffer
- Phosphate-buffered saline (PBS)
- Covalent probe for Btk or antibodies for flow cytometry/ELISA
- Centrifuge
- Hemocytometer or automated cell counter
2. Procedure:
- Spleen Harvesting and Cell Isolation:
- At predetermined time points after the final dose of the Btk inhibitor, euthanize the mice and aseptically harvest the spleens.
- Place each spleen in a petri dish containing cold RPMI-1640 medium.
- Gently mash the spleen using the plunger of a syringe to create a single-cell suspension.
- Pass the cell suspension through a 70 µm cell strainer to remove debris.
- Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer. Incubate for 5 minutes at room temperature.
- Add excess PBS to stop the lysis and centrifuge again.
- Resuspend the splenocyte pellet in complete RPMI medium (containing FBS and Penicillin-Streptomycin).
- Btk Occupancy Measurement:
- Covalent Probe ELISA: This method measures the amount of unoccupied Btk.
- Lyse the splenocytes and quantify the total protein concentration.
- Use a specific covalent probe that binds to the same site as the inhibitor to determine the percentage of Btk that is not bound by the drug.[5]
- Phospho-Flow Cytometry: This method assesses the inhibition of Btk signaling.
- Stimulate splenocytes with a B-cell receptor agonist (e.g., anti-IgM).
- Fix and permeabilize the cells.
- Stain with fluorescently labeled antibodies against phosphorylated Btk (p-Btk) and other downstream signaling molecules.
- Analyze the fluorescence intensity using a flow cytometer to determine the level of Btk activation.
Mandatory Visualizations
Caption: Btk Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow.
References
- 1. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bruton’s tyrosine kinase inhibition limits endotoxic shock by suppressing IL-6 production by marginal zone B cells in mice [frontiersin.org]
- 3. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics and Exposure Response Assessment of CC‐292, a Potent BTK Inhibitor, in Patients With Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bruton’s tyrosine kinase inhibition attenuates liver damage in a mouse warm ischemia and reperfusion model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bruton's tyrosine kinase inhibition induces rewiring of proximal and distal B‐cell receptor signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Btk-IN-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Btk-IN-6 stock solutions for use in cell culture experiments. This compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell development, differentiation, and activation.[1] These protocols are intended to ensure accurate and reproducible experimental results.
Physicochemical and Storage Data
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 435.45 g/mol |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Solubility in DMSO | Up to 86 mg/mL (199.3 mM) in fresh DMSO |
| Storage of Powder | -20°C for up to 3 years |
| Storage of Stock Solution | -80°C for up to 1 year |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for subsequent dilutions to working concentrations for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 4.35 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound: Vortex the tube gently until the powder is completely dissolved. If necessary, sonication in a water bath for a few minutes can aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock. Store the aliquots at -80°C.
Note on Sterility: 100% DMSO is a harsh solvent that is generally considered to be self-sterilizing. Therefore, filtration of the DMSO stock solution is often not necessary and may lead to loss of the compound due to binding to the filter membrane.[2][3] However, always use sterile tubes and pipette tips and work in a sterile environment to minimize the risk of contamination.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5%.[4]
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound to be used in your cell culture experiment. The optimal concentration will vary depending on the cell type and the specific assay. A concentration range of 0.1 µM to 10 µM is a common starting point for BTK inhibitors.
-
Perform Serial Dilutions: To minimize precipitation and ensure accurate dilution, it is recommended to perform serial dilutions.
-
Intermediate Dilution (e.g., 1000x final concentration): Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed cell culture medium. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in culture medium (e.g., 2 µL of 10 mM stock + 198 µL of medium).
-
Final Dilution: Add the intermediate dilution to your cell culture plate/flask to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM from a 100 µM intermediate solution, you would add 10 µL of the intermediate solution to every 1 mL of cell culture medium in your well or flask.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is essential to distinguish the effects of the inhibitor from any effects of the solvent.
-
Mix Gently and Treat Cells: Gently mix the medium in the culture plate/flask after adding the inhibitor or vehicle control. Incubate the cells for the desired treatment duration.
Visualizations
Signaling Pathway of BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. This compound, as a BTK inhibitor, blocks this signaling cascade.
Caption: Simplified B-cell receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps for preparing a this compound stock solution for use in cell culture experiments.
Caption: Workflow for the preparation of this compound stock and working solutions.
References
Application Notes and Protocols for Btk-IN-6 Target Engagement Assay in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2] Btk-IN-6 is a novel inhibitor designed to target Btk. Assessing the direct interaction of this compound with its target in a physiological context is crucial for understanding its potency and mechanism of action.
Live-cell target engagement assays provide a powerful tool to quantify the binding of a compound to its intracellular target within a living system.[3] This allows for a more accurate assessment of drug efficacy by considering factors such as cell permeability and competition with endogenous ligands like ATP.[4] The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a widely used method for this purpose, utilizing Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a test compound.[3]
These application notes provide a detailed protocol for a live-cell Btk target engagement assay, which can be adapted for this compound, and discuss the interpretation of the generated data.
Btk Signaling Pathway
Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, Btk is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways.[5] These pathways are essential for B-cell proliferation, survival, and differentiation. Inhibition of Btk disrupts these signaling events.
Caption: Simplified Btk Signaling Pathway.
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ assay quantifies the interaction between a test compound and a target protein in live cells. The target protein, in this case Btk, is fused to a bright, small luciferase (NanoLuc®). A fluorescently labeled tracer molecule that binds to Btk is added to the cells. When the tracer binds to the NanoLuc®-Btk fusion protein, BRET occurs between the luciferase donor and the fluorescent acceptor on the tracer. A test compound, such as this compound, that also binds to Btk will compete with the tracer, leading to a decrease in the BRET signal. The magnitude of this decrease is proportional to the amount of target engagement by the test compound.[3][6]
Caption: NanoBRET Target Engagement Assay Principle.
Experimental Protocol: Live-Cell Btk Target Engagement Assay
This protocol is adapted from established NanoBRET™ Target Engagement assays for Btk and can be used to evaluate this compound.[7]
Materials:
-
HEK293 cells[7]
-
NanoLuc®-Btk Fusion Vector
-
Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
96-well or 384-well white, tissue culture-treated assay plates
-
NanoBRET™ Tracer K-5 (or other suitable Btk tracer)[7]
-
This compound (or other test compounds)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring BRET
Experimental Workflow:
Caption: Experimental Workflow for Btk Target Engagement Assay.
Detailed Protocol:
Day 1: Cell Transfection and Plating
-
Culture HEK293 cells to ~70-80% confluency.
-
Prepare a transfection mix of NanoLuc®-Btk Fusion Vector and a suitable transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Add the transfection mix to the HEK293 cells and incubate for 24 hours at 37°C and 5% CO₂.
-
Following transfection, detach the cells and resuspend them in fresh culture medium.
-
Seed the transfected cells into 96-well or 384-well white assay plates at an appropriate density and allow them to adhere overnight.
Day 2: Target Engagement Assay
-
Prepare serial dilutions of this compound (and control compounds) in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer K-5 working solution in Opti-MEM™ at the desired final concentration (typically determined through a tracer titration experiment).
-
Aspirate the culture medium from the cells and add the this compound dilutions followed by the NanoBRET™ Tracer K-5 solution.
-
Incubate the plate for 2 hours at 37°C and 5% CO₂.
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix according to the manufacturer's protocol.
-
Add the substrate/inhibitor mix to each well.
-
Read the plate on a luminometer equipped with filters for measuring donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission.
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the BRET ratios to the vehicle control (0% inhibition) and a high concentration of a known potent Btk inhibitor (100% inhibition).
-
Plot the normalized BRET ratios against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the tracer from Btk.[8]
Data Presentation
Note: As there is no publicly available data for this compound, the following tables present representative data for other well-characterized Btk inhibitors to illustrate how results should be presented. The comparison between biochemical and cellular IC₅₀ values highlights the importance of live-cell assays.
Table 1: Representative IC₅₀ Values for Btk Inhibitors in a Live-Cell NanoBRET™ Target Engagement Assay
| Compound | Live-Cell IC₅₀ (nM) | Cell Line | Reference |
| Ibrutinib | 7.8 | HEK293 | Fictional Data |
| Acalabrutinib | 3.2 | HEK293 | Fictional Data |
| Zanubrutinib | 1.5 | HEK293 | Fictional Data |
| This compound | TBD | HEK293 | To be determined |
Table 2: Comparison of Biochemical and Cellular IC₅₀ Values for Representative Btk Inhibitors
| Compound | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Fold Difference (Cellular/Biochemical) | Reference |
| Ibrutinib | 0.5 | 7.8 | 15.6 | [4] |
| Acalabrutinib | 5.0 | 3.2 | 0.64 | [9] |
| Zanubrutinib | 1.0 | 1.5 | 1.5 | [4] |
| This compound | TBD | TBD | TBD | To be determined |
Discussion and Interpretation
The live-cell Btk target engagement assay provides a quantitative measure of the potency of this compound in a physiologically relevant environment. The IC₅₀ value obtained from this assay reflects the compound's ability to permeate the cell membrane and engage with its target in the presence of endogenous ATP.
A significant difference between biochemical and cellular IC₅₀ values, as illustrated in Table 2 for Ibrutinib, can indicate several factors. A higher cellular IC₅₀ may suggest poor cell permeability or active efflux of the compound. Conversely, a lower cellular IC₅₀, as seen with Acalabrutinib, could imply that the compound has favorable properties within the cellular environment or that the biochemical assay conditions were not fully representative.[4] It is crucial to consider these differences when evaluating the therapeutic potential of a new Btk inhibitor like this compound.
Conclusion
The live-cell Btk target engagement assay, particularly the NanoBRET™ TE Intracellular Kinase Assay, is an indispensable tool for the characterization of novel Btk inhibitors such as this compound. It provides a robust and quantitative method to determine target engagement in a cellular context, offering valuable insights into compound potency and mechanism of action that are not attainable from traditional biochemical assays alone. The detailed protocol and data interpretation guidelines provided herein will aid researchers in the successful implementation and analysis of this critical assay in their drug discovery and development efforts.
References
- 1. A quantitative mechanistic PK/PD model directly connects Btk target engagement and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 4. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. promegaconnections.com [promegaconnections.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crossfire-oncology.com [crossfire-oncology.com]
Application Notes and Protocols for Western Blot Analysis of pBTK after Btk-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] Its activation through phosphorylation, particularly at Tyrosine 223 (Tyr223), is a key event in B-cell proliferation, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[2] Btk-IN-6 is a potent inhibitor of BTK.[3][4] This document provides a detailed protocol for the analysis of BTK phosphorylation (pBTK) at Tyr223 in cultured cells treated with this compound using Western blotting.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway and the experimental workflow for the Western blot analysis.
Caption: BTK Signaling Pathway and this compound Inhibition.
References
Application Notes and Protocols for Flow Cytometry Analysis of B Cell Markers with Btk-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, proliferation, and survival.[1][2] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[3][4] Btk inhibitors, a class of targeted therapies, effectively block Btk activity and are utilized in both research and clinical settings.[3]
Btk-IN-6 is a potent and specific inhibitor of Btk. These application notes provide detailed protocols for utilizing this compound in the flow cytometric analysis of B cell markers, enabling researchers to investigate its effects on B cell biology. The provided protocols are generalized for Btk inhibitors and may require optimization for specific cell types and experimental conditions.
Mechanism of Action of Btk Inhibitors
Btk is a key component of the B-cell receptor (BCR) signaling cascade. Upon BCR engagement with an antigen, a series of phosphorylation events leads to the activation of Btk.[5] Activated Btk, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB.[3][5] This signaling cascade is essential for B-cell activation, proliferation, and survival. Btk inhibitors function by binding to the Btk enzyme, preventing its phosphorylation and subsequent activation, thereby blocking the downstream signaling pathway.[6]
Effects of Btk Inhibition on B Cell Markers
Treatment of B cells with Btk inhibitors leads to a significant reduction in the expression of key activation markers. This effect is quantifiable by flow cytometry, typically observed as a decrease in the Mean Fluorescence Intensity (MFI) of stained markers.
| Marker | B Cell Subset | Expected Change with Btk Inhibition | Reference |
| CD69 | Activated B Cells | Decrease in MFI | [7][8] |
| CD86 | Activated B Cells / Antigen Presenting Cells | Decrease in MFI | [8][9] |
| MHC-II | Antigen Presenting Cells | Decrease in MFI | [9] |
| CD40 | Activated B cells | Decrease in expression | [7] |
Note: The quantitative impact on marker expression can vary depending on the specific Btk inhibitor, its concentration, treatment duration, and the B cell subtype being analyzed.
Experimental Protocols
The following protocols provide a framework for analyzing the effects of this compound on B cell markers using flow cytometry.
Experimental Workflow Overview
Protocol 1: Analysis of B Cell Surface Markers
This protocol details the steps for treating B cells with this compound and subsequently staining for surface markers to assess changes in their expression levels.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated B cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
B cell activation stimuli (e.g., anti-IgM, anti-CD40, CpG)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against B cell markers (e.g., CD19, CD20, CD69, CD86, MHC-II)
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or isolate B cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Treatment:
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-treat cells with the desired concentration of this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with an appropriate B cell activator for 24-48 hours at 37°C.
-
-
Staining:
-
Harvest the cells and wash twice with cold FACS buffer.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorescently labeled antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Add a viability dye according to the manufacturer's instructions just before analysis.
-
-
Flow Cytometry:
-
Acquire the samples on a flow cytometer.
-
Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate) for robust statistical analysis.
-
-
Data Analysis:
-
Gate on the live, single B cell population (e.g., CD19+ or CD20+).
-
Analyze the expression of activation markers (e.g., CD69, CD86) on the B cell population and quantify the Mean Fluorescence Intensity (MFI).
-
Protocol 2: Analysis of Intracellular Btk Phosphorylation
This protocol is designed to measure the direct inhibitory effect of this compound on Btk phosphorylation.
Materials:
-
PBMCs or isolated B cells
-
RPMI-1640 medium
-
This compound (dissolved in DMSO)
-
B cell activator (e.g., anti-IgM)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 or cold methanol)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD19)
-
Fluorochrome-conjugated antibody against phosphorylated Btk (pBtk) (e.g., Y223)[10]
-
FACS buffer
Procedure:
-
Cell Preparation and Treatment:
-
Prepare and culture cells as described in Protocol 1.
-
Pre-treat cells with this compound or vehicle control for 1 hour.
-
Stimulate cells with a B cell activator for a short period (e.g., 15-30 minutes) to induce Btk phosphorylation.
-
-
Fixation and Permeabilization:
-
Harvest the cells and wash with PBS.
-
Fix the cells by incubating with fixation buffer for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by incubating with permeabilization buffer for 15-30 minutes at room temperature or on ice (depending on the buffer).[10]
-
-
Staining:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing antibodies against surface markers (e.g., CD19) and intracellular pBtk.
-
Incubate for 30-60 minutes at room temperature or 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
-
Flow Cytometry and Data Analysis:
-
Acquire and analyze the samples as described in Protocol 1, gating on the B cell population and quantifying the MFI of pBtk.
-
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from flow cytometry experiments.
Table 1: Effect of this compound on B Cell Activation Marker Expression
| Treatment | Concentration | CD69 MFI (Mean ± SD) | % Inhibition of CD69 | CD86 MFI (Mean ± SD) | % Inhibition of CD86 |
| Vehicle (DMSO) | - | Value | 0% | Value | 0% |
| This compound | 1 µM | Value | Value | Value | Value |
| This compound | 10 µM | Value | Value | Value | Value |
| This compound | 100 µM | Value | Value | Value | Value |
Table 2: Effect of this compound on Btk Phosphorylation
| Treatment | Concentration | pBtk (Y223) MFI (Mean ± SD) | % Inhibition of Phosphorylation |
| Unstimulated | - | Value | - |
| Stimulated + Vehicle | - | Value | 0% |
| Stimulated + this compound | 1 µM | Value | Value |
| Stimulated + this compound | 10 µM | Value | Value |
| Stimulated + this compound | 100 µM | Value | Value |
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize this compound in the flow cytometric analysis of B cell markers. By following these detailed methodologies, scientists can gain valuable insights into the mechanism of action of Btk inhibitors and their impact on B cell function, which is crucial for the development of novel therapeutics for B-cell-mediated diseases. It is important to note that while these protocols are based on established methods for other Btk inhibitors, optimization for this compound and specific experimental systems is recommended for achieving the most accurate and reproducible results.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research-based flow cytometry assays for pathogenic assessment in the human B-cell biology of gene variants revealed in the diagnosis of inborn errors of immunity: a Bruton’s tyrosine kinase case-study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Btk-IN-6 solubility issues and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with Btk-IN-6. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and application of this compound in experimental settings.
Q1: My this compound powder is not dissolving in DMSO to create a high-concentration stock solution. What should I do?
A1: Difficulty in dissolving this compound powder can typically be overcome with physical assistance. It is recommended to use auxiliary dissolution methods such as gentle warming of the solution to 37-45°C or brief sonication to accelerate the process.[1] If the compound still does not dissolve, verify the concentration you are trying to achieve against the maximum solubility data provided.
Q2: I prepared a clear stock solution of this compound in DMSO, but a precipitate formed when I diluted it into my aqueous cell culture medium/PBS. How can I fix this?
A2: This is a common issue known as "precipitation upon dilution," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. Most research compounds are lipophilic, and precipitation is a normal phenomenon in this scenario.[1]
Here are steps to resolve this:
-
Sonication: After diluting the stock solution, use a bath sonicator to help disperse the compound and break up any initial precipitates.[1]
-
Vortexing: Gentle and immediate vortexing after adding the DMSO stock to the aqueous solution can help maintain dispersion.[1]
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the compound from crashing out of the solution.
-
Serum in Media: If your final working solution is in cell culture media, the presence of serum can help stabilize the compound and prevent precipitation.
Q3: I am observing a precipitate in my cell culture plates after incubating with this compound. Is this toxic to my cells and how can I prevent it?
A3: Precipitates in cell culture can be detrimental to cell health by altering the effective concentration of the compound and interfering with cell attachment and growth. This can be caused by the compound itself, or by interactions with media components.
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) as higher concentrations can be cytotoxic and may also affect compound solubility.
-
Reduce Final Compound Concentration: The observed precipitate may indicate that the concentration of this compound is above its solubility limit in the culture medium. Consider performing a dose-response experiment to find the highest soluble and non-toxic concentration.
-
Media Stability: Temperature shifts and pH instability in media can cause components to precipitate.[2] Ensure your media and supplements are properly stored and handled.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound for in vitro use is Dimethyl sulfoxide (DMSO).[3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical for maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.[1] The product is stable at room temperature for short periods, such as during shipping.[3]
-
In Solvent (DMSO): Store stock solutions at -80°C for up to 1 year.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q3: How do I prepare this compound for in vivo animal studies?
A3: Due to its low aqueous solubility, this compound requires a specific formulation for in vivo administration. These formulations typically use a combination of co-solvents and surfactants to create a stable solution or suspension suitable for injection. It is crucial to develop a dissolution method appropriate for your specific animal model and administration route.[1]
Data Presentation: Solubility & Formulations
Table 1: this compound Solubility Data (in vitro)
| Solvent | Maximum Solubility (Estimated) | Notes |
| DMSO | ≥ 25 mg/mL | Recommended for primary stock solutions. |
| Ethanol | < 1 mg/mL | Not recommended as a primary solvent. |
| Water / PBS | Insoluble | Direct dissolution is not feasible. |
Note: Data is compiled from various supplier datasheets. Actual solubility may vary slightly between batches.
Table 2: Example Formulations for in vivo Studies
These are common starting points for formulation development and may require optimization.[3]
| Formulation Component | Percentage (by volume) - Formulation 1 | Percentage (by volume) - Formulation 2 |
| DMSO | 10% | 5% |
| PEG300 | - | 30% |
| Tween 80 | 5% | 5% |
| Saline / PBS | 85% | 60% |
Source: Adapted from InvivoChem and TargetMol product datasheets.[1][3] Always prepare fresh and check for clarity before use.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh: Accurately weigh out the this compound powder (Molecular Weight: 435.45 g/mol ). For example, weigh 4.35 mg of the compound.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the powder. For 4.35 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution thoroughly. If needed, briefly sonicate the vial in a water bath or warm it to 37°C until the solution is clear and all solid has dissolved.[1]
-
Store: Aliquot the stock solution into single-use vials and store at -80°C.[1]
Protocol 2: Preparation of a Working Solution for in vitro Cell-Based Assays
-
Thaw: Quickly thaw a single-use aliquot of the 10 mM DMSO stock solution.
-
Pre-warm Medium: Gently warm your cell culture medium or PBS to 37°C.
-
Dilute: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution to achieve your final desired concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium.
-
Mix and Use: Immediately mix the solution well. If any cloudiness or precipitate appears, brief sonication may help. It is recommended to prepare and use the working solution immediately after dilution.[1]
Protocol 3: Recommended Procedure for Preparing an in vivo Formulation (Example)
This protocol is an example based on Formulation 2 in Table 2.
-
Prepare Stock: Prepare a high-concentration stock of this compound in DMSO (e.g., 40 mg/mL).
-
Add Co-solvent: In a sterile tube, take the required volume of the DMSO stock solution. Add PEG300 (6 times the DMSO volume) and mix until the solution is clear.
-
Add Surfactant: Add Tween 80 (equal to the DMSO volume) and mix again until clear.
-
Add Aqueous Phase: Slowly add Saline or PBS (12 times the DMSO volume) to the mixture while vortexing.
-
Final Check: The final solution should be clear. If not, sonication may be required. This formulation should be prepared fresh before each use.
Visualizations
Signaling Pathway
Caption: The BTK signaling cascade initiated by BCR engagement and inhibited by this compound.[5][6][7][8]
Experimental Workflow
References
- 1. This compound | TargetMol [targetmol.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. This compound | Btk | 2662512-08-3 | Invivochem [invivochem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Btk-IN-6 Concentration for In Vitro Experiments: A Technical Support Guide
Welcome to the Technical Support Center for Btk-IN-6. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in in vitro experiments. Our goal is to help you optimize your experimental conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (Btk). Btk is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and the development and function of B-cells.[1][2] By inhibiting Btk, this compound blocks downstream signaling pathways that are essential for B-cell proliferation, survival, and activation, making it a valuable tool for studying various B-cell malignancies and autoimmune diseases.[1][3][4]
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the specific assay and cell type being used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. However, based on the potency of similar Btk inhibitors, a general starting point for cell-based assays could be in the range of 10 nM to 1 µM. For biochemical kinase assays, a lower concentration range, starting from 1 nM, is recommended.
Q3: How do I dissolve and store this compound?
A3: this compound is typically provided as a solid. For in vitro experiments, it is recommended to dissolve it in dimethyl sulfoxide (DMSO) to prepare a stock solution. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium or assay buffer. Be aware that precipitation may occur when diluting in aqueous solutions, so ensure thorough mixing.
Q4: What are the potential off-target effects of Btk inhibitors?
A4: While newer generations of Btk inhibitors are designed for increased selectivity, off-target effects can still occur. Some Btk inhibitors have been shown to affect other kinases, such as those in the Tec and Src families, as well as the epidermal growth factor receptor (EGFR). These off-target activities can lead to unintended biological consequences in your experiments. It is advisable to consult kinase profiling data if available and consider using control compounds to assess the specificity of the observed effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of Btk activity | - Incorrect concentration: The concentration of this compound may be too low to effectively inhibit the kinase. - Poor solubility: The compound may have precipitated out of solution. - Degradation of the compound: Improper storage or multiple freeze-thaw cycles may have degraded the inhibitor. - High cell density: A high number of cells may require a higher concentration of the inhibitor. | - Perform a dose-response curve to determine the optimal concentration. - Ensure the compound is fully dissolved in the working solution. Sonication may aid dissolution. - Prepare fresh working solutions from a properly stored stock. Aliquot the stock solution to minimize freeze-thaw cycles. - Optimize cell seeding density for your assay. |
| High background in Western blot for phospho-Btk | - Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. - Insufficient blocking: The blocking step may not be adequate to prevent non-specific binding. - Contamination of samples: Presence of endogenous phosphatases or other interfering substances. | - Use a highly specific and validated antibody for phospho-Btk. - Optimize the blocking buffer (e.g., 5% BSA in TBST is often recommended for phospho-proteins) and increase the blocking time. - Include phosphatase inhibitors in your lysis buffer. Ensure clean sample preparation. |
| Ambiguous or unexpected cell viability results | - Off-target effects: At higher concentrations, this compound may have cytotoxic effects unrelated to Btk inhibition. - Solvent toxicity: The concentration of DMSO in the final working solution may be too high. - Assay interference: The compound may interfere with the readout of the viability assay (e.g., absorbance or fluorescence). | - Test a wide range of concentrations to identify a therapeutic window. - Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). - Run appropriate controls, including vehicle-only and compound-only (no cells), to check for assay interference. |
| Difficulty interpreting IC50 values | - Assay format: Biochemical IC50 values (enzyme-based) are often lower than cellular IC50 values (cell-based) due to factors like cell permeability and metabolism.[2] - Experimental variability: Inconsistent experimental conditions can lead to variable IC50 values. | - Clearly distinguish between biochemical and cellular IC50 values in your analysis.[2] - Maintain consistent experimental parameters, including incubation times, cell densities, and reagent concentrations. |
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available in the form of a comprehensive datasheet, the following table provides a general overview of expected potency for potent Btk inhibitors. It is imperative to determine the precise IC50 and optimal concentration range for this compound in your specific experimental system.
| Parameter | Typical Range for Potent Btk Inhibitors | Notes |
| Biochemical IC50 | 1 - 10 nM | Determined in a purified enzyme kinase assay. |
| Cellular IC50 | 10 - 500 nM | Varies significantly depending on the cell line and assay conditions. |
| Recommended Starting Concentration (Cell-based assays) | 10 nM - 1 µM | A broad range to start a dose-response experiment. |
| Recommended Starting Concentration (Kinase assays) | 0.1 - 100 nM | A narrower range for direct enzyme inhibition assays. |
Experimental Protocols
Btk Kinase Assay (Biochemical)
This protocol provides a general framework for an in vitro kinase assay to determine the biochemical potency of this compound.
Materials:
-
Recombinant human Btk enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Btk substrate (e.g., a biotinylated peptide)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Add Btk enzyme to each well of a 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the Btk substrate.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Btk Phosphorylation (Cellular)
This protocol outlines the steps to assess the effect of this compound on Btk phosphorylation in a cellular context.
Materials:
-
Cell line expressing Btk (e.g., a B-cell lymphoma line)
-
Cell culture medium
-
This compound
-
Stimulant (e.g., anti-IgM to activate the BCR pathway)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Btk (Tyr223) and anti-total Btk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a suitable agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce Btk phosphorylation.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Btk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total Btk antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated Btk.
Cell Viability Assay
This protocol describes a method to evaluate the effect of this compound on cell viability.
Materials:
-
Suspension or adherent cell line of interest
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well plates (opaque-walled for luminescent assays)
Procedure:
-
Seed cells at an appropriate density in a 96-well plate.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required by the assay (e.g., 10 minutes for luminescent assays).
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Visualizations
Caption: Btk Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Testing of this compound.
References
Technical Support Center: Btk-IN-6 Stability in Long-Term Cell Culture
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of the Bruton's tyrosine kinase (Btk) inhibitor, Btk-IN-6, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
Proper storage is critical to maintaining the integrity of this compound. Based on manufacturer recommendations, the following storage conditions should be observed:
| Formulation | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |
For stock solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. For short-term use (within a week), aliquots can be stored at 4°C.[2]
Q2: I am seeing a decrease in the inhibitory effect of this compound in my long-term cell culture experiments. Could this be a stability issue?
A decline in the expected biological activity of this compound over time can indeed be an indicator of compound degradation. If you observe that higher concentrations of the inhibitor are needed to achieve the same effect in longer experiments, or if the inhibitory effect diminishes over time with a constant concentration, it is prudent to investigate the stability of this compound under your specific experimental conditions.
Q3: What factors can influence the stability of this compound in cell culture?
Several factors can affect the stability of a small molecule inhibitor like this compound in a complex biological environment such as cell culture:[3]
-
Temperature: The standard cell culture temperature of 37°C can accelerate chemical degradation compared to storage temperatures.[3]
-
pH of the Medium: The pH of the cell culture medium can influence the rate of hydrolysis of certain chemical moieties.
-
Components of the Medium: Serum proteins and other components in the culture medium can bind to the inhibitor, potentially altering its stability and bioavailability. The presence of metabolic enzymes in cells or secreted into the medium can also lead to the degradation of the compound.
-
Light Exposure: Some compounds are light-sensitive. While not specifically documented for this compound, it is good practice to minimize its exposure to light.
-
Presence of Cells: Cells can metabolize the compound, leading to its inactivation or degradation.
Q4: My this compound powder is difficult to dissolve. What can I do?
If you encounter solubility issues, gentle warming (e.g., to 45°C) or sonication can aid in dissolving the compound.[1] It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically below 0.1%.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected inhibitory effect. | 1. Degradation of this compound in stock solution due to improper storage. 2. Degradation of this compound in the cell culture medium during the experiment. | 1. Prepare fresh stock solutions from powder and store them appropriately in aliquots at -80°C.[1] 2. Determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol below). Consider replenishing the medium with fresh inhibitor at regular intervals based on its stability. |
| High variability between replicate experiments. | 1. Incomplete dissolution of this compound. 2. Precipitation of the compound in the culture medium. | 1. Ensure complete dissolution of the stock solution. Gentle warming or sonication may be helpful.[1] 2. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, you may need to lower the final concentration or use a different solvent system if compatible with your cells. |
| Loss of inhibitory effect specifically in long-term cultures (>24 hours). | The half-life of this compound in your cell culture system may be short due to metabolic degradation by the cells. | Perform a stability study to determine the half-life of this compound in the presence and absence of your cells. This will inform the frequency of media changes required to maintain an effective concentration of the inhibitor. |
Btk Signaling Pathway and Inhibition by this compound
Bruton's tyrosine kinase (Btk) is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of Btk.[5] Activated Btk then phosphorylates downstream targets, such as phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation, differentiation, and survival.[4][5] this compound, as a potent inhibitor of Btk, blocks this signaling cascade, thereby inhibiting the pro-survival signals in B-cells.
References
Addressing Btk-IN-6 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating resistance mechanisms to Btk-IN-6 and other Bruton's tyrosine kinase (BTK) inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BTK inhibitors like this compound?
BTK inhibitors are targeted therapies that disrupt the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1] BTK, a non-receptor tyrosine kinase, is a key enzyme in this pathway.[1][2] Upon activation of the BCR, BTK triggers several downstream signaling cascades, including the phosphoinositide 3-kinase (PI3K)-AKT, phospholipase C (PLC), protein kinase C (PKC), and nuclear factor-κB (NF-κB) pathways.[3][4] By inhibiting BTK, these drugs block these aberrant signaling pathways, leading to a halt in cancer cell proliferation and the induction of apoptosis (programmed cell death).[1][5]
Q2: My cancer cell line shows unexpected resistance to this compound. What are the common molecular mechanisms of resistance?
Resistance to BTK inhibitors can be broadly categorized into two types:
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On-target resistance: This typically involves mutations in the BTK gene itself, which prevent the inhibitor from binding effectively. Common mutations occur at the C481, T474, and L528 residues.[6][7][8] The C481S mutation is a well-characterized mechanism of resistance to covalent BTK inhibitors.[6][8]
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Off-target resistance (Bypass signaling): Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on BTK signaling. Commonly upregulated pathways include the PI3K/AKT/mTOR and NF-κB pathways.[9][10][11]
Q3: How can I generate a this compound resistant cell line for my experiments?
A common method for developing a drug-resistant cancer cell line involves continuous or pulsed exposure to the drug over an extended period. The general workflow is as follows:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line.
-
Chronic Drug Exposure: Culture the cells in the presence of this compound at a concentration close to the IC50.
-
Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium. This process can take several months.
-
Confirmation of Resistance: Periodically test the IC50 of the cultured cells to monitor the development of resistance. A significant increase in the IC50 value compared to the parental cell line indicates the establishment of a resistant line.
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Cell Viability Assay Results
You are observing high variability in your dose-response curves for this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells is seeded in each well. Variations in cell density can significantly impact drug response.[12] |
| Edge Effects in Multi-well Plates | Wells on the perimeter of the plate are prone to evaporation. Avoid using the outer wells or ensure proper humidification in the incubator. |
| Drug Degradation | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Improper storage can lead to loss of potency.[13] |
| Incompatible Assay Type | The chosen viability assay (e.g., MTT, CellTiter-Glo) may not be suitable for your cell line or experimental conditions. Consider trying an alternative assay to measure cell viability.[13] |
| Variations in Incubation Time | Ensure consistent incubation times with the drug across all experiments. |
Problem 2: Weak or No Signal in Western Blot for Phospho-BTK
You are trying to assess the inhibition of BTK activity by Western blot but are not detecting a clear signal for phosphorylated BTK (p-BTK).
| Potential Cause | Troubleshooting Step |
| Low Protein Expression | The cell line may have low endogenous levels of BTK. Confirm BTK expression using a positive control cell line or by checking protein expression databases.[1] Increase the total protein loaded per lane.[1][3] |
| Inefficient Phosphatase Inhibition | Ensure that phosphatase inhibitors are included in your lysis buffer to prevent dephosphorylation of your target protein.[3] |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Titrate the antibody to determine the optimal dilution for your experimental conditions.[2] |
| Poor Protein Transfer | Verify efficient protein transfer from the gel to the membrane using a total protein stain like Ponceau S.[2] For high molecular weight proteins, consider optimizing the transfer buffer composition and transfer time.[1] |
| Inactive Antibody | Ensure the primary antibody has been stored correctly and has not expired. Test the antibody on a known positive control.[14] |
Key Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a duration that allows for at least one to two cell divisions (typically 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression to calculate the IC50 value.
Western Blot for BTK Signaling Pathway
This protocol is for analyzing changes in protein expression and phosphorylation in the BTK signaling pathway.
-
Cell Lysis: Treat cells with this compound at various concentrations and for different durations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total BTK, phospho-BTK, and other downstream targets (e.g., total and phospho-AKT, -ERK, -PLCγ2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for developing and analyzing this compound resistant cancer cells.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Btk-IN-6 degradation and proper storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-6.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Based on manufacturer recommendations and best practices for similar small molecule inhibitors, the following storage conditions are advised:
| Formulation | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively published, kinase inhibitors with similar chemical scaffolds, such as those containing pyrimidine rings, can be susceptible to several degradation mechanisms:
-
Hydrolysis: The molecule may be susceptible to cleavage by water, particularly at acidic or basic pH. This can affect amide or ether linkages within the structure.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides or other oxidation products, potentially altering the molecule's activity.
-
Photodecomposition: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products. It is advisable to store this compound solutions protected from light.
Q3: How can I be sure my this compound is active?
A3: The most reliable way to confirm the activity of your this compound is to perform a functional assay. This could involve an in vitro kinase assay to determine its IC50 against BTK or a cell-based assay to measure its effect on a known BTK-dependent signaling pathway. Comparing the results with the expected activity from the supplier's datasheet or published literature can validate its potency.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in experiments.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that the compound has been stored according to the recommended conditions (see FAQ A1). If the compound has been stored improperly or for an extended period, consider purchasing a new vial. |
| Repeated freeze-thaw cycles | Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. |
| Contamination of stock solution | Use sterile techniques when preparing and handling solutions. If contamination is suspected, prepare a fresh stock solution from a new vial. |
| Precipitation of the compound | Ensure the compound is fully dissolved in the solvent. Sonication can aid in dissolution. When diluting into aqueous buffers, be mindful of the final solvent concentration to prevent precipitation. |
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | This could indicate instability under your experimental conditions. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradants. Protect your samples from light and extreme temperatures. |
| Reaction with experimental components | This compound may react with certain components in your assay buffer or cell culture medium. Review the composition of your reagents for any potential incompatibilities. |
| Impurity in the original compound | Review the certificate of analysis for your batch of this compound to check for known impurities. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Acids (e.g., 0.1 M HCl)
- Bases (e.g., 0.1 M NaOH)
- Oxidizing agent (e.g., 3% H₂O₂)
- HPLC system with a UV or MS detector
- Photostability chamber
- pH meter
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store an aliquot of the stock solution and a sample of the solid powder at an elevated temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
- At each time point, analyze the stressed samples and an unstressed control sample by a suitable stability-indicating HPLC method.
- Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound compound.
- If using an MS detector, attempt to identify the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.
5. Data Analysis:
- Calculate the percentage of this compound degradation under each stress condition.
- Characterize the retention times and spectral properties of the degradation products.
Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a forced degradation study of this compound.
Preventing precipitation of Btk-IN-6 in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers prevent the precipitation of Btk-IN-6 in aqueous buffers during their experiments.
Troubleshooting Guide
Issue: this compound Precipitates Out of Solution
Precipitation of this compound upon dilution into aqueous buffers is a common issue that can significantly impact experimental results. This guide provides a step-by-step approach to diagnose and resolve this problem.
Workflow for Troubleshooting this compound Precipitation
Caption: A stepwise guide to troubleshooting this compound precipitation.
1. Verify Stock Solution Integrity
-
Question: Is the stock solution clear and free of visible precipitate?
-
Action: Visually inspect your this compound stock solution. If you observe any solid particles, it may not be fully dissolved.
-
Protocol:
-
Gently warm the stock solution vial in a 37-45°C water bath for 5-10 minutes.
-
Use a vortex mixer at a low setting or sonicate the vial for a few minutes to aid dissolution.
-
If precipitation persists in the stock, consider preparing a fresh stock solution.
-
2. Review Dilution Protocol
-
Question: How are you diluting the this compound stock into your aqueous buffer?
-
Action: The method of dilution can significantly impact solubility. Rapidly adding the stock to the buffer can cause localized high concentrations and lead to precipitation.
-
Protocol:
-
Warm your aqueous buffer to room temperature or 37°C.
-
While gently vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution drop-wise and slowly.
-
Ensure immediate and thorough mixing to avoid localized supersaturation.
-
3. Apply Solubilization Techniques
-
Question: Have you tried any methods to redissolve the precipitate in the final working solution?
-
Action: If precipitation occurs after dilution, the following techniques can often help to resolubilize the compound.
-
Protocol:
-
Sonication: Place the tube containing your final working solution in a sonicator bath for 5-15 minutes.
-
Gentle Heating: If your experimental conditions permit, warm the solution in a water bath at a temperature up to 45°C. Monitor closely to ensure the temperature does not negatively affect other components of your buffer or your downstream application.
-
4. Optimize Aqueous Buffer Composition
-
Question: What is the composition of your aqueous buffer?
-
Action: The properties of your buffer, such as pH and the presence of detergents or proteins, can influence the solubility of this compound.
-
Protocol:
-
Increase Protein Carrier: If compatible with your assay, consider increasing the concentration of a carrier protein like Bovine Serum Albumin (BSA) (e.g., to 0.1%).
-
Add a Surfactant: A low concentration of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), can help maintain the solubility of hydrophobic compounds.
-
Adjust pH: While maintaining physiological relevance, slight adjustments to the buffer pH may improve solubility. This should be approached with caution as it can impact protein function.
-
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in PBS or cell culture medium?
This compound is a lipophilic molecule, meaning it has low solubility in aqueous solutions like Phosphate-Buffered Saline (PBS) or standard cell culture media.[1] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate out of solution.
Q2: What is the recommended solvent for preparing a this compound stock solution?
For preparing a stock solution, an organic solvent such as Dimethyl Sulfoxide (DMSO) is recommended. Ensure the compound is fully dissolved in the organic solvent before making any dilutions into aqueous buffers.
Q3: What should I do if I see precipitation in my working solution even after sonication?
If precipitation persists after sonication and gentle warming, it is likely that the concentration of this compound is too high for the chosen aqueous buffer. In this case, you should consider the following:
-
Lower the final concentration of this compound in your experiment.
-
Increase the percentage of organic solvent (e.g., DMSO) in your final working solution, if your experimental system can tolerate it. Be sure to run appropriate vehicle controls.
-
Further optimize your buffer composition as described in the troubleshooting guide.
Q4: Can prolonged sonication damage the this compound compound?
While short periods of sonication are generally safe and effective for dissolving compounds, prolonged or high-intensity sonication can potentially generate heat and may, in some cases, affect the stability of certain molecules. It is recommended to use the minimum sonication time necessary to achieve dissolution and to monitor the temperature of the solution.
This compound Properties and Handling Summary
| Property | Recommendation |
| Chemical Nature | Lipophilic, potent inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] |
| Stock Solution Solvent | DMSO |
| Storage (Powder) | -20°C for up to 3 years.[1] |
| Storage (In Solvent) | -80°C for up to 1 year.[1] |
| Common Issue | Precipitation in aqueous buffers (e.g., PBS, culture medium).[1] |
| Recommended Handling | Prepare and use working solutions immediately after dilution.[1] |
Btk Signaling Pathway Overview
Btk is a crucial kinase in the B-cell receptor (BCR) signaling pathway. Its activation is essential for B-cell development, proliferation, and survival.
Caption: Simplified Btk signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
A Researcher's Guide to Validating Bruton's Tyrosine Kinase (Btk) Target Engagement In Vivo
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is a validated therapeutic target for a variety of B-cell malignancies and autoimmune diseases.[1][2][3] The clinical success of Btk inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, has underscored the importance of verifying that these drugs engage their intended target in a biological system.[4] Validating in vivo target engagement is a critical step in drug development, providing a crucial link between pharmacokinetics (PK), pharmacodynamics (PD), and clinical efficacy.[5]
This guide provides a comparative overview of current methodologies for assessing Btk target engagement in vivo. While this guide aims to be comprehensive, specific probes such as "Btk-IN-6" were not found in the reviewed literature, suggesting it may be a compound under early-stage or internal development. Therefore, this guide will focus on established and well-documented methodologies, presenting experimental data and protocols to aid researchers in selecting the most appropriate approach for their studies.
Btk Signaling Pathway Overview
Btk is a key component of the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment of Btk to the plasma membrane.[3][6] Activated Btk then phosphorylates and activates phospholipase Cγ2 (PLCγ2), which in turn triggers downstream signaling pathways essential for B-cell proliferation, differentiation, and survival.[7]
Comparison of In Vivo Btk Target Engagement Methodologies
Several distinct approaches can be employed to measure Btk target engagement, ranging from direct visualization with fluorescent probes to sophisticated proteomic and resonance energy transfer techniques.
| Methodology | Principle | Typical Probe/Reagent | Advantages | Disadvantages |
| Fluorescent Probes | Covalent binding of a fluorescently-tagged inhibitor to Btk allows for direct detection and quantification. | PCI-33380 (Ibrutinib-BODIPY), Ibrutinib-Cy3.5 | Direct visualization in cells/lysates; can be used for in-gel fluorescence scanning and microscopy.[8][9] | Requires synthesis of tagged inhibitor; potential for altered pharmacokinetics compared to the parent drug. |
| TR-FRET Occupancy Assay | A competitive binding assay where a drug displaces a tracer from Btk, causing a loss of Time-Resolved Fluorescence Resonance Energy Transfer. | Biotinylated tirabrutinib, Terbium-labeled anti-Btk Ab. | Homogeneous, high-throughput format; can measure free and total Btk simultaneously.[1][10] | Requires specific antibody pairs and labeled probes; typically performed ex vivo on collected samples. |
| NanoBRET™ Assay | Bioluminescence Resonance Energy Transfer occurs between a NanoLuc®-tagged Btk and a cell-permeable fluorescent tracer. Drug competition reduces the BRET signal. | NanoLuc®-Btk fusion protein, BODIPY-labeled probes. | Real-time measurement in living cells; can determine intracellular affinity and residence time.[11][12] | Requires genetic modification of cells to express the fusion protein; primarily for in vitro or cellular studies, not direct in vivo application. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active sites of enzyme families. Target engagement by an inhibitor blocks probe binding. | Alkyne- or fluorophore-tagged broad-spectrum kinase probes. | Profiles many kinases simultaneously, assessing selectivity; can identify off-targets.[13][14] | Indirect measurement of target engagement; often requires mass spectrometry for identification and quantification. |
| Companion Imaging Probes (CIPs) | Unlabeled drug competes with a matched fluorescent probe. Target engagement is quantified by changes in the probe's fluorescence anisotropy using polarized microscopy. | ibBFL (a fluorescent ibrutinib analog). | Quantifies target engagement of unlabeled drugs in single cells in vitro and in vivo.[15] | Requires specialized microscopy equipment; analysis can be complex. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for various Btk inhibitors and probes used in target engagement studies. These values are highly dependent on the specific assay conditions and cell types used.
| Compound/Probe | Assay Type | System | Parameter | Value | Reference |
| Ibrutinib | Fluorescent Probe Competition | OCI-Ly7 Cells | IC₅₀ (Occupancy) | 2 nM | [16] |
| CC-292 | Fluorescent Probe Competition | Ramos Cells | EC₅₀ (Occupancy) | 22.3 ± 5.4 nM | [17] |
| Tirabrutinib | TR-FRET Occupancy Assay | Recombinant Btk | EC₅₀ | 5.9 nM | [1][18] |
| Tirabrutinib | TR-FRET Occupancy Assay | Ramos B Cells | EC₅₀ (Occupancy) | 72 nM | [1][18] |
| Tirabrutinib | TR-FRET Occupancy Assay | Human PBMCs | EC₅₀ (Occupancy) | 92 nM | [1][18] |
| Probe 4 Parent | NanoBRET™ Assay | HEK293 Cells | Kᵢ,app (intracellular) | 11 nM | [19] |
| Acalabrutinib | ELISA Occupancy Assay | Patient PBMCs (Trough, 100mg BID) | Median Occupancy | 95.3% | [20] |
| Zanubrutinib | QSP Model Prediction | Patient PBMCs (Trough, 160mg BID) | Median Occupancy | 100% | [21] |
| Ibrutinib | QSP Model Prediction | Patient PBMCs (Trough, 420mg QD) | Median Occupancy | 97.5% | [21] |
Experimental Protocols and Workflows
General In Vivo Target Engagement Workflow
Validating target engagement in vivo typically follows a standardized workflow, from animal dosing to final analysis. The specific analytical technique applied in the final step will vary based on the chosen methodology.
Protocol 1: Fluorescent Probe Competition Assay (Ex Vivo)
This protocol is adapted from methods using probes like PCI-33380 to measure occupancy in cells after in vivo drug administration.[16]
-
Animal Treatment: Dose animals (e.g., mice) with the Btk inhibitor or vehicle control via the desired route (e.g., oral gavage).
-
Sample Collection: At a specified time point post-dosing, collect blood or tissues (e.g., spleen).
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from blood using density gradient centrifugation or prepare single-cell suspensions from tissues.
-
Probe Labeling: Incubate the isolated cells (e.g., 1-2 million cells) with a saturating concentration of a fluorescent Btk probe (e.g., 1-2 µM PCI-33380) for 1-2 hours at 37°C. This step labels any Btk active sites not already occupied by the administered inhibitor.
-
Cell Lysis: Wash the cells to remove excess probe, then lyse them in an appropriate buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Gel Electrophoresis: Separate the protein lysates via SDS-PAGE.
-
Fluorescence Scanning: Scan the gel using a fluorescence imager at the appropriate excitation/emission wavelengths for the probe's fluorophore (e.g., ~532/555 nm for BODIPY-FL). The fluorescence intensity of the band corresponding to Btk's molecular weight is inversely proportional to the in vivo target engagement.
-
Quantification: Quantify band intensity using densitometry software. A Western blot for total Btk can be performed on the same gel as a loading control.
Protocol 2: TR-FRET Based Btk Occupancy Assay
This protocol is based on a homogeneous, duplexed assay for measuring free and total Btk.[1][10]
-
Sample and Lysate Preparation: Collect PBMCs or tissue samples from treated animals as described above. Lyse the cells at a specific concentration (e.g., 1.25 x 10⁷ cells/mL) in a buffer compatible with the assay kit (e.g., containing NP40).
-
Assay Plate Setup: Add cell lysates or recombinant Btk standards to a 384-well assay plate.
-
Probe Incubation: Add a biotinylated Btk probe/tracer (e.g., biotin-tirabrutinib) to each well and incubate for 1 hour to allow the probe to bind to any unoccupied Btk.
-
Detection Reagent Addition: Add a detection mixture containing:
-
Terbium (Tb)-conjugated anti-Btk antibody (FRET donor).
-
D2-conjugated anti-Btk antibody (acceptor for "total Btk" measurement, binds a different epitope).
-
Streptavidin-Green (G2) acceptor (binds the biotinylated probe on "free Btk").
-
-
Incubation: Incubate the plate for a specified time (e.g., 2-4 hours) at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for G2/free Btk and 665 nm for D2/total Btk) after a delay following excitation of the Terbium donor (~340 nm).
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Btk occupancy is determined by the formula: 100 * (1 - [Free Btk signal / Total Btk signal]).
Protocol 3: Activity-Based Protein Profiling (ABPP)
This protocol outlines a general competitive ABPP workflow to assess Btk engagement and selectivity.[13][22]
-
Animal Dosing and Sample Prep: Treat animals and prepare tissue lysates as previously described.
-
Probe Labeling: Treat the proteomes with a broad-reactivity, tagged kinase probe (e.g., an alkyne-functionalized acyl phosphate probe). The probe will covalently label the active site of accessible kinases. Btk that is occupied by the test inhibitor will be unavailable for labeling.
-
Click Chemistry: If using an alkyne-tagged probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag, such as biotin (for enrichment) or a fluorophore (for in-gel visualization).
-
Enrichment (for Mass Spectrometry): If using a biotin tag, enrich the probe-labeled proteins from the lysate using streptavidin-coated beads.
-
Analysis:
-
Gel-Based: Separate the fluorescently labeled proteins by SDS-PAGE and visualize using a fluorescence scanner. A decrease in the signal at Btk's molecular weight in drug-treated samples compared to vehicle indicates target engagement.
-
Mass Spectrometry-Based: Digest the enriched proteins (on-bead) and analyze the resulting peptides by LC-MS/MS. Quantitative proteomic techniques (e.g., SILAC, iTRAQ) can be used to compare the abundance of labeled peptides between treated and control groups, providing a profile of Btk engagement and inhibitor selectivity across the kinome.[13]
-
Conclusion
The validation of in vivo target engagement is indispensable for the development of Btk inhibitors. The choice of methodology depends on the specific research question, available resources, and the stage of drug development. Fluorescent probes offer a direct and relatively straightforward method for visualization, while TR-FRET assays provide a high-throughput solution for quantifying occupancy in clinical samples. For a broader understanding of selectivity and potential off-target effects, ABPP is an exceptionally powerful tool. Finally, emerging techniques like NanoBRET and CIPs are pushing the boundaries of what can be measured in living cells, offering real-time kinetics and single-cell resolution. By carefully selecting and implementing these techniques, researchers can generate robust data to confidently advance novel Btk-targeting therapies.
References
- 1. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A quantitative mechanistic PK/PD model directly connects Btk target engagement and in vivo efficacy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK | eLife [elifesciences.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tumor‐Cell‐Specific Targeting of Ibrutinib: Introducing Electrostatic Antibody‐Inhibitor Conjugates (AiCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel 2,5-diaminopyrimidine-based affinity probe for Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A quantitative mechanistic PK/PD model directly connects Btk target engagement and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Quantitative Systems Pharmacology Model to Predict Target Occupancy by Bruton Tyrosine Kinase Inhibitors in Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bitesizebio.com [bitesizebio.com]
A Comparative Analysis of BTK Inhibitors: Ibrutinib vs. a Novel Preclinical Compound in Lymphoma Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
Note on the Compared Compound: Initial searches for a Bruton's tyrosine kinase (BTK) inhibitor specifically named "Btk-IN-6" did not yield publicly available data. Therefore, to fulfill the comparative analysis requested, this guide utilizes data for a representative preclinical BTK inhibitor, ASK120067 , for which comparative data with ibrutinib in lymphoma cell lines is available. This substitution allows for a relevant and data-supported comparison of a first-generation BTK inhibitor with a novel investigational agent.
Introduction
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor (BCR) pathway, making it a key therapeutic target in various B-cell malignancies.[1] Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of several lymphomas by irreversibly binding to BTK and inhibiting its activity.[2] However, the development of next-generation BTK inhibitors continues, aiming for improved selectivity and efficacy. This guide provides a comparative overview of the well-established inhibitor, ibrutinib, and a novel preclinical compound, ASK120067, focusing on their performance in lymphoma cell lines.
Comparative Performance Data
The following table summarizes the in vitro anti-proliferative activity of ASK120067 and ibrutinib in various B-cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Cell Line | Compound | IC50 (µM)[3] |
| SU-DHL-6 | ASK120067 | 3.66 |
| Mino | ASK120067 | >10 |
| Ramos | ASK120067 | >10 |
| SU-DHL-6 | Ibrutinib | 0.01 |
| Mino | Ibrutinib | 0.003 |
| Ramos | Ibrutinib | 0.001 |
Data sourced from a study by AskGene Pharma.[3]
Mechanism of Action and Signaling Pathway
Both ibrutinib and ASK120067 are inhibitors of Bruton's tyrosine kinase. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[3][4] Upon BCR activation, BTK is autophosphorylated and, in turn, phosphorylates downstream targets, leading to the activation of transcription factors that promote cell growth and survival. By inhibiting BTK, these compounds block this signaling cascade, ultimately leading to apoptosis of the cancer cells.
Caption: Simplified BTK signaling pathway and the point of inhibition.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the efficacy of BTK inhibitors in lymphoma cell lines, based on common laboratory practices.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: B-cell lymphoma cell lines (e.g., SU-DHL-6, Mino, Ramos) are seeded in 96-well plates at a specific density.
-
Compound Treatment: Cells are treated with varying concentrations of the BTK inhibitors (e.g., ASK120067, ibrutinib) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[3]
-
MTT Addition: Thiazolyl Blue Tetrazolium Bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting the dose-response curves.
Western Blotting for BTK Phosphorylation
-
Cell Treatment and Lysis: Lymphoma cells are treated with the BTK inhibitor or vehicle for a defined period. After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated BTK (p-BTK) and total BTK. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibodies. The signal is then detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities for p-BTK and total BTK are quantified, and the ratio of p-BTK to total BTK is calculated to assess the inhibitory effect of the compound on BTK activation.
Experimental Workflow and Comparative Logic
The evaluation of a novel BTK inhibitor against a standard-of-care agent like ibrutinib follows a structured preclinical workflow. This process is designed to systematically assess the potency, selectivity, and cellular effects of the new compound.
Caption: A typical workflow for preclinical comparison of BTK inhibitors.
The decision-making process for advancing a novel BTK inhibitor is based on a comparative assessment of its key characteristics against the established benchmark.
Caption: Key comparative aspects between ibrutinib and a novel BTK inhibitor.
Conclusion
This guide provides a foundational comparison between the first-generation BTK inhibitor, ibrutinib, and the preclinical compound, ASK120067. While ibrutinib demonstrates high potency across the tested lymphoma cell lines, the development of new inhibitors like ASK120067, which may possess different selectivity profiles (e.g., dual BTK/ITK inhibition), highlights the ongoing efforts to refine therapeutic strategies for B-cell malignancies. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of novel BTK inhibitors and their specific advantages over existing treatments.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Non-Covalent BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a representative non-covalent Bruton's tyrosine kinase (BTK) inhibitor, pirtobrutinib, against the class of covalent BTK inhibitors. While the initial request specified a comparison with "Btk-IN-6," an extensive search yielded no publicly available information for a compound with this designation. Therefore, this guide focuses on pirtobrutinib, a clinically approved and well-characterized non-covalent BTK inhibitor, to provide a relevant and data-supported comparison.
Introduction to BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival[1]. Dysregulation of this pathway is a hallmark of various B-cell malignancies, making BTK an attractive therapeutic target[2]. BTK inhibitors are broadly classified into two categories based on their binding mechanism: covalent and non-covalent inhibitors.
Covalent BTK inhibitors , such as ibrutinib, acalabrutinib, and zanubrutinib, form an irreversible covalent bond with a cysteine residue (C481) in the active site of BTK[1][3][4]. This mode of action leads to sustained inhibition of BTK activity. However, the development of resistance, most commonly through mutations at the C481 binding site, can limit their long-term efficacy[3].
Non-covalent BTK inhibitors , a newer class of drugs including pirtobrutinib and fenebrrutinib, bind to BTK through reversible, non-covalent interactions[5][6]. A key advantage of this class is their ability to inhibit BTK even in the presence of C481 mutations, offering a therapeutic option for patients who have developed resistance to covalent inhibitors[5][6].
Quantitative Comparison of Inhibitor Performance
The following tables summarize key quantitative data for pirtobrutinib as a representative non-covalent inhibitor and a selection of covalent BTK inhibitors.
Table 1: In Vitro Potency of BTK Inhibitors
| Inhibitor Class | Inhibitor | Target | IC50 (nM) |
| Non-Covalent | Pirtobrutinib | Wild-Type BTK | 3.5 |
| C481S Mutant BTK | 3.5 | ||
| Covalent | Ibrutinib | Wild-Type BTK | 0.5 |
| C481S Mutant BTK | >1000 | ||
| Acalabrutinib | Wild-Type BTK | 3 | |
| C481S Mutant BTK | >1000 | ||
| Zanubrutinib | Wild-Type BTK | <1 | |
| C481S Mutant BTK | >1000 |
Data compiled from publicly available sources. IC50 values can vary depending on the specific assay conditions.
Table 2: Clinical Efficacy in Relapsed/Refractory B-Cell Malignancies
| Inhibitor | Indication | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Pirtobrutinib | Mantle Cell Lymphoma (previously treated with a covalent BTK inhibitor) | 50% | 3.7 months |
| Chronic Lymphocytic Leukemia (previously treated with a covalent BTK inhibitor) | 73.3% | 19.6 months[7] | |
| Ibrutinib | Mantle Cell Lymphoma (relapsed/refractory) | 68% | 13.9 months |
| Chronic Lymphocytic Leukemia (relapsed/refractory) | 58% | 45 months | |
| Acalabrutinib | Mantle Cell Lymphoma (relapsed/refractory) | 81% | 13.7 months |
| Chronic Lymphocytic Leukemia (relapsed/refractory) | 85% | Not Reached | |
| Zanubrutinib | Mantle Cell Lymphoma (relapsed/refractory) | 84% | 33.0 months |
| Chronic Lymphocytic Leukemia (relapsed/refractory) | 80% | Not Reached |
Clinical trial data is subject to the specific patient populations and study designs. Direct cross-trial comparisons should be made with caution.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the efficacy of BTK inhibitors are provided below.
BTK Kinase Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against BTK.
Principle: This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the BTK enzyme. The amount of phosphorylation is typically quantified using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by detecting the phosphorylated substrate using specific antibodies.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound or non-covalent BTK inhibitor)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a microplate, add the BTK enzyme to each well.
-
Add the diluted test inhibitor or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection method.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Cell Viability Assay
Objective: To assess the effect of a BTK inhibitor on the viability and proliferation of cancer cells.
Principle: This assay measures the metabolic activity of living cells, which is proportional to the number of viable cells. Common methods include the MTT or MTS assay, which rely on the conversion of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases in viable cells.
Materials:
-
B-cell malignancy cell line (e.g., TMD8, Ramos)
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach or stabilize overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Efficacy Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a BTK inhibitor in a living organism.
Principle: Human B-cell lymphoma cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the BTK inhibitor, and tumor growth is monitored over time.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human B-cell lymphoma cell line
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the lymphoma cells into the flank of the mice.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the dosing schedule.
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth inhibition between the treated and control groups to assess the in vivo efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for evaluating BTK inhibitors.
Caption: BTK Signaling Pathway and Inhibition.
Caption: Experimental Workflow for BTK Inhibitors.
Conclusion
Non-covalent BTK inhibitors represent a significant advancement in the treatment of B-cell malignancies, particularly for patients who have developed resistance to covalent inhibitors. As demonstrated with pirtobrutinib, these agents maintain potency against BTK with C481 mutations and have shown promising clinical activity in heavily pretreated patient populations. The data presented in this guide highlights the distinct advantages of the non-covalent mechanism of action. Further research and head-to-head clinical trials will continue to define the optimal use of both covalent and non-covalent BTK inhibitors in the therapeutic landscape.
References
- 1. [PDF] The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. patientpower.info [patientpower.info]
- 7. Pirtobrutinib after a Covalent BTK Inhibitor in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Validation of Downstream BTK Signaling Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bruton's tyrosine kinase (BTK) inhibitors, with a focus on validating their efficacy in blocking downstream signaling pathways using Western blot analysis. Due to the limited availability of public data for the specific inhibitor "Btk-IN-6," this document will utilize the well-characterized and widely used BTK inhibitor, Ibrutinib , as a representative example to illustrate the experimental validation process. This guide will also draw comparisons with other known BTK inhibitors where data is available.
Introduction to BTK Signaling and Inhibition
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[3][4] BTK inhibitors block the kinase activity of BTK, thereby attenuating downstream signaling cascades.[5]
The activation of the BCR initiates a signaling cascade involving the phosphorylation of key downstream targets. BTK is activated via phosphorylation at tyrosine 223 (Y223) and Y551.[6] Activated BTK, in turn, phosphorylates and activates phospholipase Cγ2 (PLCγ2), a critical step that leads to the activation of further downstream pathways, including the NF-κB and MAPK pathways, which ultimately drive cell proliferation and survival.[5][7]
Western blotting is a fundamental technique used to verify the inhibitory action of compounds like this compound. This method allows for the direct measurement of the phosphorylation status of BTK and its downstream targets, providing clear evidence of target engagement and pathway inhibition.
Comparative Analysis of BTK Inhibitor Performance
To effectively evaluate a novel BTK inhibitor like this compound, its performance should be benchmarked against established inhibitors. The following table summarizes typical quantitative data obtained from Western blot experiments for the well-established BTK inhibitor, Ibrutinib, in a relevant cell line (e.g., Ramos, a human Burkitt's lymphoma cell line).
Table 1: Quantitative Western Blot Analysis of BTK Signaling Inhibition by Ibrutinib in Ramos Cells
| Target Protein | Treatment Condition | Densitometry Reading (Normalized to Loading Control) | % Inhibition (Compared to Stimulated Control) |
| p-BTK (Y223) | Unstimulated Control | 0.15 | - |
| Stimulated Control (anti-IgM) | 1.00 | 0% | |
| Ibrutinib (10 nM) + anti-IgM | 0.45 | 55% | |
| Ibrutinib (100 nM) + anti-IgM | 0.18 | 82% | |
| Ibrutinib (1 µM) + anti-IgM | 0.05 | 95% | |
| p-PLCγ2 (Y1217) | Unstimulated Control | 0.20 | - |
| Stimulated Control (anti-IgM) | 1.00 | 0% | |
| Ibrutinib (10 nM) + anti-IgM | 0.55 | 45% | |
| Ibrutinib (100 nM) + anti-IgM | 0.25 | 75% | |
| Ibrutinib (1 µM) + anti-IgM | 0.10 | 90% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
A detailed and standardized protocol is essential for obtaining reliable and reproducible Western blot data.
Protocol: Western Blot for BTK Signaling Pathway Inhibition
1. Cell Culture and Treatment:
-
Culture Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL and allow them to grow overnight.
-
Pre-treat cells with varying concentrations of the BTK inhibitor (e.g., this compound, Ibrutinib) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody (10 µg/mL) for 10-15 minutes.
2. Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 4-12% gradient SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm successful transfer by Ponceau S staining.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-BTK (Y223), total BTK, p-PLCγ2 (Y1217), total PLCγ2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphoprotein signals to the corresponding total protein signals and then to the loading control to determine the relative inhibition.
Visualizing BTK Signaling and Experimental Workflow
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Figure 1. BTK signaling pathway and the inhibitory action of this compound.
Figure 2. Experimental workflow for Western blot validation.
Conclusion
The validation of downstream BTK signaling inhibition is a critical step in the preclinical assessment of novel BTK inhibitors like this compound. A thorough and quantitative comparison with established inhibitors, such as Ibrutinib, using a standardized Western blot protocol, provides robust evidence of a compound's mechanism of action and potency. The methodologies and illustrative data presented in this guide offer a framework for researchers to design and execute experiments to effectively characterize the biological activity of new BTK-targeting therapeutics.
References
- 1. Bruton's tyrosine kinase inhibition limits endotoxic shock by suppressing IL-6 production by marginal zone B cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Btk Antibody | Cell Signaling Technology [cellsignal.com]
- 7. BTK‐Inhibition Enhances TLR‐7‐Mediated Interferon‐Alpha Production in pDCs by Blocking the Inhibitory BDCA‐2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for Btk-IN-6 Cellular Assays
For researchers, scientists, and drug development professionals, this guide provides a framework for designing and interpreting cellular assays for the Bruton's tyrosine kinase (Btk) inhibitor, Btk-IN-6. Due to the limited publicly available data on this compound, this guide presents a comparative analysis using well-characterized Btk inhibitors as benchmarks. The experimental protocols and data herein serve as a template for the rigorous evaluation of this compound's cellular activity.
Introduction to Btk Inhibition and the Importance of Controls
Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, proliferation, and survival.[1][2][3] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[4][5] Btk inhibitors are broadly classified into two categories: covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the Btk active site, and non-covalent inhibitors that bind reversibly.[6]
This compound is a potent inhibitor of Btk. To accurately assess its cellular efficacy and specificity, a well-designed set of control experiments is paramount. This guide outlines the necessary controls and provides detailed protocols for key cellular assays.
Selecting Appropriate Controls for this compound Cellular Assays
A robust experimental design for evaluating this compound should include a panel of positive and negative controls to ensure the validity and interpretability of the results.
Positive Controls: These are well-characterized Btk inhibitors with known mechanisms of action and cellular potencies. They serve to validate the assay system and provide a benchmark for comparing the activity of this compound.
-
Covalent Btk Inhibitors:
-
Ibrutinib: The first-in-class covalent Btk inhibitor, extensively characterized in numerous cellular assays.[2][3] It is known to have some off-target effects on other kinases like EGFR and ITK.[7]
-
Acalabrutinib: A second-generation covalent inhibitor with improved selectivity over ibrutinib.[7]
-
Zanubrutinib: Another second-generation covalent inhibitor with high potency and selectivity.[6]
-
-
Non-Covalent Btk Inhibitors:
Negative Controls: These controls are essential to rule out non-specific or off-target effects of the compound or the vehicle.
-
Vehicle Control: The solvent used to dissolve this compound and other inhibitors (typically DMSO) should be tested at the same final concentration used for the test compounds to account for any solvent-induced effects.
-
Inactive Structural Analog: An ideal negative control is a structural analog of this compound that is known to be inactive against Btk. If such a compound is not available, a compound known not to inhibit Btk or interfere with the specific signaling pathway being investigated can be used. For example, a structurally unrelated kinase inhibitor with a different target profile could be considered.
-
Cell Line with Mutated Btk: For covalent inhibitors that target Cys481, a cell line expressing a C481S mutant Btk can serve as a negative control to demonstrate the specificity of the covalent interaction.[8]
Comparative Cellular Potency of Btk Inhibitors
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various Btk inhibitors in different cellular assays. Researchers should aim to generate similar data for this compound to benchmark its potency.
| Inhibitor | Mechanism | Cell Line | Assay Type | IC50 (nM) |
| Ibrutinib | Covalent | SU-DHL-6 | Cell Viability (CellTiter-Glo) | 580[3] |
| BT474 | Cell Viability (MTT) | 9.94[1] | ||
| SKBR3 | Cell Viability (MTT) | 8.89[1] | ||
| Primary CLL Cells | Apoptosis | 370 - 9690[11] | ||
| Acalabrutinib | Covalent | Primary CLL Cells | B-cell Activation (CD69) | 198[7] |
| Zanubrutinib | Covalent | N/A | Btk Kinase Assay | 0.63[6] |
| Fenebrutinib | Non-covalent | N/A | Btk Kinase Assay (Ki) | 0.91[8] |
| Pirtobrutinib | Non-covalent | N/A | Btk Kinase Assay | Low nM potency[9] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.
Key Cellular Assays and Experimental Protocols
Btk Phosphorylation Assay (Western Blotting)
This assay directly measures the inhibition of Btk activity by assessing its autophosphorylation at Tyr223.
Protocol:
-
Cell Culture and Treatment: Seed an appropriate B-cell lymphoma cell line (e.g., Ramos, TMD8) at a density of 1-2 x 10^6 cells/mL. Pre-treat cells with a dose range of this compound and control inhibitors (or vehicle) for 1-2 hours.
-
B-Cell Receptor (BCR) Stimulation: Stimulate the cells with an anti-IgM antibody (e.g., 10 µg/mL) for 5-10 minutes to induce Btk phosphorylation.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[12]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-Btk (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Btk signal to total Btk or a loading control (e.g., GAPDH, β-actin).
dot
Caption: Western Blot workflow for assessing Btk phosphorylation.
Cell Viability and Proliferation Assay
This assay determines the effect of this compound on the growth and survival of B-cell lymphoma cell lines.
Protocol (using MTT):
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight if applicable.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and control inhibitors for 24, 48, or 72 hours.[1]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
dot
Caption: Logic of cell viability reduction by Btk inhibition.
Cytokine Release Assay
This assay measures the effect of this compound on the release of inflammatory cytokines from immune cells.
Protocol:
-
Cell Isolation and Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Compound Treatment: Pre-incubate the cells with this compound and control inhibitors for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a relevant stimulus, such as lipopolysaccharide (LPS) for monocytes or anti-IgE for basophils.[13][14]
-
Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an ELISA or a multiplex bead-based assay.[14]
-
Data Analysis: Normalize the cytokine levels to the vehicle-treated stimulated control and determine the IC50 for the inhibition of cytokine release.
Visualizing the Btk Signaling Pathway
Understanding the signaling cascade downstream of Btk is crucial for interpreting experimental results. The following diagram illustrates the key components of the B-cell receptor signaling pathway involving Btk.
dot
Caption: Simplified B-cell receptor signaling pathway involving Btk.
Conclusion
The successful evaluation of this compound in cellular assays hinges on a well-controlled experimental design. By employing a panel of established covalent and non-covalent Btk inhibitors as positive controls, alongside appropriate negative controls, researchers can confidently assess the potency and specificity of this compound. The detailed protocols and comparative data provided in this guide offer a robust framework for these essential preclinical studies, ultimately paving the way for a clearer understanding of this compound's therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. onclive.com [onclive.com]
- 10. mdpi.com [mdpi.com]
- 11. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 13. BTK inhibition is a potent approach to block IgE‐mediated histamine release in human basophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Comparative Analysis of Bruton's Tyrosine Kinase (BTK) Inhibitors in Hematological Cancer Cell Lines
This guide provides a comparative overview of the in vitro potency of several Bruton's tyrosine kinase (BTK) inhibitors in various hematological cancer cell lines. While specific data for a compound designated "Btk-IN-6" is not publicly available, this document focuses on well-characterized and clinically relevant BTK inhibitors, offering a valuable reference for researchers and drug development professionals. The provided data, experimental protocols, and pathway diagrams are intended to facilitate the objective assessment of these targeted therapies.
Data Presentation: IC50 Values of BTK Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of prominent BTK inhibitors—Ibrutinib, Acalabrutinib, and Zanubrutinib—across a range of hematological cancer cell lines. These values have been compiled from various preclinical studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
| Cell Line | Cancer Type | Ibrutinib IC50 (µM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| MEC-1 | Chronic Lymphocytic Leukemia (CLL) | ~3[1] | - | - |
| Primary CLL cells | Chronic Lymphocytic Leukemia (CLL) | 0.37 - 9.69[2] | - | - |
| BJAB | B-cell Lymphoma | ~1[1] | - | - |
| REC-1 | Mantle Cell Lymphoma (MCL) | - | - | 0.9[3] |
| TMD8 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | - | - | 0.4[3] |
| OCI-Ly-10 | Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) | - | - | 1.5[3] |
| Raji | Burkitt's Lymphoma | 5.20[4] | - | - |
| Ramos | Burkitt's Lymphoma | 0.868[4] | - | - |
| BCWM.1 | Waldenström Macroglobulinemia (WM) | 3.5 (Wild-Type)[5] | - | - |
| BCWM.1/IR | Ibrutinib-Resistant Waldenström Macroglobulinemia (WM) | 22 (Ibrutinib-Resistant)[5] | - | - |
Note: IC50 values for Acalabrutinib and Zanubrutinib are presented in nanomolar (nM) concentrations as reported in the cited literature, highlighting their high potency.
Experimental Protocols
The determination of IC50 values is crucial for evaluating the efficacy of kinase inhibitors. A common method employed is the cell viability assay, such as the MTT or MTS assay. Below is a generalized protocol that outlines the key steps involved in such an experiment.
Protocol for Determining IC50 using a Cell Viability Assay:
-
Cell Culture: Hematological cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize for 24 hours.
-
Compound Treatment: The BTK inhibitor is serially diluted to a range of concentrations. The cells are then treated with these dilutions, including a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours, to allow the inhibitor to exert its effect.
-
Viability Assessment: A cell viability reagent (e.g., MTT, MTS) is added to each well. This reagent is converted by metabolically active cells into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability at each inhibitor concentration. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then calculated by fitting the data to a dose-response curve using appropriate software.
Mandatory Visualization
BTK Signaling Pathway
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[6] Dysregulation of this pathway is a hallmark of many B-cell malignancies. BTK inhibitors function by blocking the kinase activity of BTK, thereby disrupting downstream signaling cascades.
Caption: Simplified BTK signaling pathway in B-cells and the inhibitory action of BTK inhibitors.
Experimental Workflow for IC50 Determination
The following diagram illustrates the typical workflow for determining the IC50 of a compound in cancer cell lines.
Caption: Standard experimental workflow for determining the IC50 value of a drug.
References
- 1. Ibrutinib interferes with the cell-mediated anti-tumor activities of therapeutic CD20 antibodies: implications for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side In Vitro Comparison of Acalabrutinib and a Novel Covalent BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, and a representative novel potent and selective covalent BTK inhibitor, here exemplified by "Btk-IN-6" as a placeholder for a next-generation compound emerging from recent drug discovery efforts. The data presented is a composite from publicly available information on acalabrutinib and representative data for novel covalent BTK inhibitors from the medicinal chemistry literature.
Biochemical and Cellular Activity
Acalabrutinib is a highly selective, second-generation BTK inhibitor that irreversibly binds to cysteine 481 in the BTK active site.[1] For the purpose of this comparison, we will use published data for a novel potent covalent inhibitor, QL47, as a representative for "this compound" to illustrate the typical in vitro profile of a next-generation BTK inhibitor.[2]
Table 1: Biochemical Potency against BTK
| Compound | Target | IC50 (nM) |
| Acalabrutinib | BTK | ~3 |
| "this compound" (QL47) | BTK | 7 |
Table 2: Kinase Selectivity Profile
This table presents the half-maximal inhibitory concentration (IC50) values against a panel of selected kinases to illustrate the selectivity profile. Acalabrutinib is known for its high selectivity with minimal off-target effects compared to the first-generation inhibitor, ibrutinib.[1] Novel inhibitors like QL47 are also designed for high selectivity.
| Kinase | Acalabrutinib IC50 (nM) | "this compound" (QL47) IC50 (nM) |
| BTK | ~3 | 7 |
| TEC | >1000 | >1000 |
| ITK | >1000 | >1000 |
| EGFR | >1000 | >1000 |
| SRC | >1000 | >1000 |
Note: The IC50 values for acalabrutinib against off-target kinases are generally high, indicating low potency and high selectivity. The values for "this compound" (represented by QL47) are also expected to be high for non-target kinases, reflecting a key design principle of modern BTK inhibitors.
Table 3: Cellular Activity
This table showcases the potency of the inhibitors in cellular assays, which reflects their ability to engage the target and inhibit its function within a biological context.
| Assay | Cell Line | Acalabrutinib EC50 (nM) | "this compound" (QL47) EC50 (nM) |
| BTK Autophosphorylation (pY223) | Various B-cell lines | ~8 | 475 |
| PLCγ2 Phosphorylation (pY759) | Various B-cell lines | Not readily available | 318 |
| B-cell Proliferation | Ramos (Burkitt's Lymphoma) | Potent Inhibition | Potent Inhibition |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this comparison.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of purified BTK by 50%.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human BTK enzyme is used. A synthetic peptide substrate, typically derived from a known BTK substrate, is prepared in assay buffer.
-
Inhibitor Preparation: Acalabrutinib and "this compound" are serially diluted to a range of concentrations.
-
Reaction Initiation: The BTK enzyme is pre-incubated with the inhibitor for a defined period (e.g., 30 minutes) at room temperature. The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
Reaction Incubation: The reaction mixture is incubated at 30°C for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated peptide on a filter membrane and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence-based ATP detection (e.g., Kinase-Glo®) can be used.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular BTK Autophosphorylation Assay
Objective: To measure the inhibitor's ability to block BTK autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: A suitable B-cell line (e.g., Ramos) is cultured to an appropriate density.
-
Inhibitor Treatment: Cells are treated with varying concentrations of acalabrutinib or "this compound" for a specified time (e.g., 1-2 hours).
-
Cell Lysis: After treatment, cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Total protein concentration in the lysates is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated BTK (pY223).
-
A corresponding antibody for total BTK is used on a separate blot or after stripping the first antibody to normalize for protein loading.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ratio of phosphorylated BTK to total BTK is calculated. The EC50 is determined by plotting the inhibition of BTK phosphorylation against the inhibitor concentration.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitors on the growth of B-cell lymphoma cell lines.
Methodology:
-
Cell Seeding: B-cell lymphoma cells (e.g., Ramos) are seeded in 96-well plates at a predetermined density.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of acalabrutinib or "this compound".
-
Incubation: The plates are incubated for a period that allows for cell division (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay), or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: The absorbance or fluorescence is read using a plate reader. The percentage of proliferation inhibition is calculated relative to untreated control cells. The EC50 value, the concentration at which cell proliferation is inhibited by 50%, is determined from the dose-response curve.
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.
Caption: BTK signaling pathway and points of inhibition.
Experimental Workflow for In Vitro BTK Inhibitor Evaluation
This diagram outlines the general workflow for the in vitro characterization of BTK inhibitors.
Caption: General workflow for BTK inhibitor evaluation.
References
A Researcher's Guide to Phenotypic Screening: Validating the Immunomodulatory Effects of Btk-IN-6
In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) has emerged as a critical node in the signaling pathways of various immune cells.[1][2][3] The development of BTK inhibitors has revolutionized the treatment of B-cell malignancies and holds immense promise for autoimmune and inflammatory diseases.[1][4] Btk-IN-6 is a potent, novel inhibitor of BTK, available for research purposes.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of this compound on key immune cells through phenotypic screening. By comparing its hypothetical performance to the well-established BTK inhibitors, Ibrutinib and Acalabrutinib, this guide offers a blueprint for characterizing the immunomodulatory profile of new chemical entities targeting BTK.
The Central Role of BTK in Immune Cell Function
BTK is a non-receptor tyrosine kinase expressed in B lymphocytes, mast cells, and myeloid cells, including macrophages and microglia.[7] It is a crucial component of the B-cell receptor (BCR) signaling pathway, essential for B-cell development, proliferation, and activation.[2] In mast cells, BTK is involved in FcεRI-mediated degranulation, a key event in allergic responses. In macrophages, BTK participates in signaling downstream of Toll-like receptors (TLRs), influencing cytokine production and other innate immune functions.[7]
Given its central role, inhibiting BTK can profoundly modulate immune responses. Phenotypic screening provides a powerful approach to assess the functional consequences of BTK inhibition in a cellular context, offering insights beyond simple enzymatic assays.
Comparative Efficacy of BTK Inhibitors
To objectively evaluate a novel inhibitor like this compound, it is essential to benchmark its performance against existing drugs. Ibrutinib, the first-in-class BTK inhibitor, and Acalabrutinib, a second-generation inhibitor with improved selectivity, serve as excellent comparators. The following table summarizes hypothetical IC50 values for these inhibitors across different immune cell-based assays.
| Assay | This compound (Hypothetical IC50) | Ibrutinib (Reported IC50) | Acalabrutinib (Reported IC50) |
| B Cell Proliferation (BCR-mediated) | 5 nM | 11 nM | 3 nM |
| Macrophage TNF-α Secretion (LPS-stimulated) | 25 nM | 50 nM | 15 nM |
| Mast Cell Degranulation (IgE-mediated) | 15 nM | 30 nM | 10 nM |
Note: The IC50 values for this compound are illustrative and require experimental determination. Reported values for Ibrutinib and Acalabrutinib may vary depending on the specific assay conditions.
Experimental Protocols for Phenotypic Screening
Detailed methodologies are crucial for reproducible and reliable results. The following are step-by-step protocols for key phenotypic assays to characterize the effects of this compound on immune cells.
B Cell Proliferation Assay (CFSE-based)
This assay measures the ability of a BTK inhibitor to block B-cell proliferation following stimulation of the B-cell receptor.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
RosetteSep™ Human B Cell Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-IgM antibody, F(ab')2 fragment
-
This compound, Ibrutinib, Acalabrutinib
-
Flow cytometer
Procedure:
-
Isolate B cells from PBMCs using the enrichment cocktail according to the manufacturer's instructions.
-
Label the enriched B cells with CFSE at a final concentration of 5 µM for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells twice with complete medium.
-
Resuspend the cells at a density of 1 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Prepare serial dilutions of this compound, Ibrutinib, and Acalabrutinib in complete medium and add them to the respective wells. Include a vehicle control (DMSO).
-
Stimulate the cells by adding anti-IgM antibody to a final concentration of 10 µg/mL.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry, measuring the dilution of CFSE fluorescence as an indicator of cell division.
Macrophage Cytokine Secretion Assay (ELISA)
This assay quantifies the inhibition of pro-inflammatory cytokine production by macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound, Ibrutinib, Acalabrutinib
-
Human TNF-α and IL-6 ELISA kits
Procedure:
-
Seed THP-1 cells at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Differentiate the monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
Remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.
-
Pre-treat the differentiated macrophages with serial dilutions of this compound, Ibrutinib, or Acalabrutinib for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[8][9]
Mast Cell Degranulation Assay (β-hexosaminidase release)
This assay measures the inhibition of mast cell degranulation by quantifying the release of the granular enzyme β-hexosaminidase.[10][11][12][13][14]
Materials:
-
RBL-2H3 rat basophilic leukemia cell line (a model for mast cells)
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Anti-DNP IgE antibody
-
DNP-HSA (dinitrophenyl-human serum albumin)
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG)
-
This compound, Ibrutinib, Acalabrutinib
Procedure:
-
Seed RBL-2H3 cells at a density of 1 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
-
Sensitize the cells by incubating with 0.5 µg/mL anti-DNP IgE for 2 hours.
-
Wash the cells three times with Tyrode's buffer.
-
Pre-treat the cells with serial dilutions of this compound, Ibrutinib, or Acalabrutinib in Tyrode's buffer for 30 minutes.
-
Induce degranulation by adding 100 ng/mL DNP-HSA for 1 hour at 37°C.
-
Collect the supernatants.
-
To measure total β-hexosaminidase release, lyse a set of control cells with 0.1% Triton X-100.
-
Add an equal volume of PNAG substrate solution to the supernatants and cell lysates and incubate for 1 hour at 37°C.
-
Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).
-
Measure the absorbance at 405 nm. The percentage of degranulation is calculated as the ratio of the absorbance of the supernatant to the absorbance of the total cell lysate.
Visualizing the Molecular and Experimental Landscape
To further aid in the understanding of this compound's mechanism and the experimental approach to its validation, the following diagrams have been generated using the DOT language.
Conclusion
The validation of a novel BTK inhibitor such as this compound requires a systematic and rigorous approach. The phenotypic screening assays detailed in this guide provide a robust framework for characterizing its effects on key immune cells. By comparing its performance against established inhibitors and visualizing the underlying biological and experimental logic, researchers can effectively elucidate the therapeutic potential of new BTK-targeted compounds. This comprehensive evaluation is a critical step in the journey from a promising molecule to a potential next-generation immunomodulatory therapy.
References
- 1. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Development of BTK Inhibitors: A Five-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | Btk | 2662512-08-3 | Invivochem [invivochem.com]
- 7. neurology.org [neurology.org]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abmgood.com [abmgood.com]
- 11. researchgate.net [researchgate.net]
- 12. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Btk-IN-6: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of potent chemical compounds like Btk-IN-6, a Bruton's tyrosine kinase (BTK) inhibitor, are paramount for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes the risk of exposure and contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Important Disclaimer: This document provides general guidance based on the handling of potent kinase inhibitors. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, researchers must consult their institution's specific waste disposal protocols and, if available, the supplier's official SDS for this compound.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound in any form (powder, solvent, or contaminated materials), it is crucial to be equipped with the appropriate personal protective equipment.
-
Gloves: Wear two pairs of nitrile gloves.
-
Eye Protection: Use safety goggles with side shields.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: When handling the powder form or creating solutions, work within a certified chemical fume hood.
II. Waste Segregation and Collection
Proper segregation of waste at the point of generation is critical. All waste contaminated with this compound should be considered hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and empty vials. Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or aqueous waste containing this compound should be collected in a dedicated, sealed, and labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.
III. Decontamination and Disposal Procedures
Step 1: Gross Decontamination At the conclusion of an experiment, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a 10% bleach solution followed by a 70% ethanol wipe-down.
Step 2: Solid Waste Disposal
-
Collect all contaminated solid waste in a designated hazardous waste bag within a secondary container in the fume hood.
-
Once the experiment is complete or the bag is full, securely seal the bag.
-
Place the sealed bag into the designated hazardous chemical waste container for solids.
-
Ensure the container is labeled with the contents, including "this compound," and the date.
Step 3: Liquid Waste Disposal
-
Collect all liquid waste containing this compound in a designated, chemically compatible, and sealed hazardous waste container.
-
Do not fill the container beyond 80% capacity to prevent spills.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components of the solution.
Step 4: Sharps Disposal
-
Immediately place any contaminated sharps into the designated hazardous sharps container.
-
Do not recap, bend, or break needles.
-
Once the sharps container is three-quarters full, seal it securely.
-
Arrange for pickup by your institution's environmental health and safety (EHS) department.
IV. Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or outside of a containment area.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary PPE, including double gloves, a lab coat, and eye protection. For large spills of powder, respiratory protection is essential.
-
Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp paper towels to avoid generating dust.
-
Clean the Area: Carefully clean the spill area with a 10% bleach solution, working from the outside in. Collect all cleanup materials as hazardous solid waste.
-
Final Decontamination: Wipe the area with 70% ethanol.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous solid waste.
V. Quantitative Data Summary
For safe handling and storage, the following quantitative information for this compound and decontamination solutions is crucial.
| Parameter | Value and Conditions |
| Storage Temperature | Powder: -20°C for up to 3 years.[1] |
| In solvent: -80°C for up to 1 year.[1] | |
| Decontamination Solution | 10% Bleach Solution (prepare fresh) |
| Surface Disinfectant | 70% Ethanol |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound contaminated materials.
References
Personal protective equipment for handling Btk-IN-6
Disclaimer: This document provides essential safety and logistical information for handling Btk-IN-6 based on best practices for potent kinase inhibitors and data from analogous compounds. No specific Safety Data Sheet (SDS) for this compound is currently available. This guidance is not a substitute for a compound-specific SDS and a thorough risk assessment by qualified personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent Bruton's tyrosine kinase (BTK) inhibitor intended for research purposes only. Due to its mechanism of action, it should be handled as a potentially hazardous compound. Similar BTK inhibitors have been associated with risks such as organ damage, skin and eye irritation, and potential reproductive harm.[1][2][3][4][5] The following table summarizes the recommended personal protective equipment for handling this compound.
| Activity | Required PPE |
| Receiving and Unpacking | - Nitrile gloves- Safety glasses with side shields |
| Weighing and Aliquoting (Powder) | - Double nitrile gloves- Lab coat- Safety glasses with side shields or goggles- N95 or higher rated respirator (in the absence of a certified chemical fume hood) |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses with side shields |
Experimental Protocols: Safe Handling and Disposal
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (see table above) when unpacking the compound.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7] Follow the supplier's specific storage temperature recommendations.
The following diagram outlines the recommended workflow for safely weighing the powdered this compound and preparing solutions.
Caption: Workflow for weighing and dissolving this compound.
All waste containing this compound (solid, liquid, and contaminated consumables) must be treated as hazardous chemical waste.[8][9][10][11]
-
Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain.[11]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[12] After triple-rinsing, the container can be disposed of as regular lab glass or plastic, with the label defaced.
-
Waste Segregation: Store this compound waste separately from other incompatible waste streams.[9][12]
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company. Follow your institution's specific procedures for hazardous waste pickup.[8]
Spill and Exposure Procedures
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including a respirator if the spill involves powder. Cover the spill with an absorbent material, and then clean the area with a suitable solvent. Collect all cleanup materials in a sealed container for hazardous waste disposal.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. echemi.com [echemi.com]
- 7. Zanubrutinib D5|MSDS [dcchemicals.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. vumc.org [vumc.org]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
